6-Chloropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWOQXTHBAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360919 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40741-46-6 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloropyridine-3-sulfonamide chemical properties and structure
An In-depth Technical Guide to 6-Chloropyridine-3-sulfonamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, a key heterocyclic building block in chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a solid compound under standard conditions. Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4] |
| Molecular Weight | 192.62 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 191.9760263 Da | [1] |
| Melting Point | 158-159 °C | [2] |
| Boiling Point (Predicted) | 383.2 ± 52.0 °C | [2] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.24 ± 0.60 | [2] |
| XlogP (Predicted) | 0.4 | [1] |
| Appearance | White to brown solid | [5] |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous database searching and chemical modeling.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40741-46-6 | [2][3] |
| SMILES | C1=CC(=NC=C1S(=O)(=O)N)Cl | [1][6] |
| InChI | InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | [1][6] |
| InChIKey | HIBWOQXTHBAGDY-UHFFFAOYSA-N | [1][6] |
| Synonyms | 6-Chloro-3-pyridinesulfonamide, 2-chloro-pyridine-5-sulfonamide | [2][4] |
Reactivity and Stability
Reactivity:
The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the pyridine nitrogen, the sulfonyl group, and the chlorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic attack. The pyridine nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate that forms during the substitution, making this position significantly reactive towards nucleophiles.[7]
-
Sulfonamide Group: The sulfonamide group is generally stable.[8] However, the nitrogen can be alkylated, acylated, or arylated under appropriate conditions.[8] The primary sulfonamide group (SO₂NH₂) is a key precursor for creating a diverse range of substituted sulfonamides.[8][9]
-
Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The electrophilicity of the carbon at the 6-position facilitates this key step in the catalytic cycle.[7]
Stability:
-
The compound is chemically stable under standard ambient conditions (room temperature).
-
It should be stored under an inert gas (nitrogen or argon) at 2-8°C to ensure long-term stability.[2]
-
Avoid intense heating, as this can lead to the formation of explosive mixtures with air. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Experimental Protocols
General Synthesis of this compound from its Sulfonyl Chloride:
This protocol is based on the established reactivity of sulfonyl chlorides with ammonia.
-
Objective: To synthesize this compound via the ammonolysis of 6-chloropyridine-3-sulfonyl chloride.
-
Materials:
-
6-Chloropyridine-3-sulfonyl chloride
-
Ammonia (aqueous solution or gas)
-
An appropriate solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equiv) to the stirred solution. Alternatively, bubble ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[2]
-
-
Analysis and Quality Control:
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.
References
- 1. This compound | C5H5ClN2O2S | CID 1201512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. synchem.de [synchem.de]
- 4. This compound - CAS:40741-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - this compound (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to 6-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridine-3-sulfonamide, a halogenated pyridine sulfonamide derivative, is a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring, a sulfonamide group, and a chlorine atom, provides multiple points for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, purification, and characterization. Furthermore, it explores its potential biological activities as a carbonic anhydrase inhibitor and an antimicrobial agent, supported by generalized experimental protocols and potential signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide offers valuable methodologies and insights based on closely related analogues to facilitate its investigation and application in research and development.
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It is also known by other synonyms such as 2-chloro-5-pyridinesulfonamide and 6-chloro-3-pyridinesulfonamide[1].
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 40741-46-6 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)N)Cl | [1] |
| InChI Key | HIBWOQXTHBAGDY-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis and Purification
General Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Representative)
Disclaimer: The following protocol is a generalized procedure for the synthesis of a pyridine sulfonamide and may require optimization for this compound.
Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl chloride
-
To a stirred solution of 2-chloropyridine in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., acetone or tetrahydrofuran).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified.
Purification Protocol (Representative)
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its structural features suggest the following characteristic spectroscopic data.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as doublets and doublets of doublets in the range of δ 7.5-9.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons of the pyridine ring are expected in the range of δ 120-160 ppm. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 192, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at about 32% of the [M]⁺ intensity). |
Biological Activities and Potential Applications
Sulfonamides are a well-established class of compounds with diverse biological activities. Based on its structure, this compound is a promising candidate for investigation as a carbonic anhydrase inhibitor and an antimicrobial agent.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition.
Proposed Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) of this compound can coordinate to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic activity.
Caption: Proposed binding of this compound to the zinc ion in the active site of carbonic anhydrase.
Antimicrobial Activity
Sulfonamide-based drugs were among the first antimicrobial agents and continue to be clinically relevant. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Proposed Signaling Pathway Inhibition:
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Experimental Protocols for Biological Evaluation (Representative)
Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. This method measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the CA enzyme and this compound in the appropriate buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rates of the reaction at various inhibitor concentrations.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in each well.
-
Include positive (bacteria without inhibitor) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the presence of reactive functional groups make it an ideal starting point for the generation of compound libraries. The inherent properties of the sulfonamide group suggest promising activity as a carbonic anhydrase inhibitor and an antimicrobial agent. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound and its derivatives, paving the way for the discovery of novel therapeutics. Further investigation to determine specific quantitative biological data and elucidate precise mechanisms of action is warranted.
References
A Technical Guide to 6-Chloropyridine-3-sulfonamide: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloropyridine-3-sulfonamide, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its role as a carbonic anhydrase inhibitor.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a ready reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 40741-46-6 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Synonyms | 6-Chloro-3-pyridinesulfonamide, 2-Chloro-5-pyridinesulfonamide |
Synthesis of this compound
Experimental Protocol: Synthesis of a Chloropyridine Sulfonamide
This protocol is adapted from the synthesis of 4-chloropyridine-3-sulfonamide and is expected to be highly applicable for the synthesis of this compound from 6-chloropyridine-3-sulfonyl chloride.
Materials:
-
6-chloropyridine-3-sulfonyl chloride
-
Toluene
-
Acetone
-
24% strength aqueous ammonia solution
-
Water
-
Reaction flask with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
A solution of 6-chloropyridine-3-sulfonyl chloride is prepared in an organic solvent such as toluene.
-
To this solution, acetone is added.
-
A 24% strength aqueous ammonia solution (approximately 0.67 - 0.7 mol equivalents) is added dropwise to the stirred reaction mixture over a period of about 3 hours, maintaining the temperature between 20 to 25 °C.
-
The reaction mixture is then stirred for an additional 9 hours. The pH of the solution at the end of the reaction should be approximately 9.
-
The precipitated product is collected by suction filtration.
-
The collected solid is washed three times with water until the washings are free of chloride ions, followed by two washes with toluene.
-
The final product, this compound, is dried at room temperature.
Biological Activity: Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2][3] These enzymes are crucial for various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][4] Pyridine-3-sulfonamide derivatives, in particular, have been investigated as inhibitors of several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII, as well as bacterial CAs.[2][5][6]
The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme.[2] This interaction displaces a water molecule or hydroxide ion coordinated to the zinc, thereby blocking the enzyme's catalytic activity.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Applications in Drug Discovery
The structural features of this compound make it a valuable scaffold in drug discovery. The sulfonamide group can act as a key pharmacophore for interacting with biological targets like carbonic anhydrase. The chloropyridine ring provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize potency and selectivity for specific enzyme isoforms or other therapeutic targets. The development of isoform-selective inhibitors is a key goal in minimizing off-target effects and improving the safety profile of potential drug candidates.
References
- 1. synchem.de [synchem.de]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 6-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloropyridine-3-sulfonamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Data
This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably diuretics and carbonic anhydrase inhibitors.[1] Its chemical structure, featuring a pyridine ring substituted with a chloro group and a sulfonamide moiety, provides a versatile scaffold for the development of novel therapeutic compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are predicted values.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [2][3] |
| Molecular Weight | 192.62 g/mol | [2][3] |
| CAS Number | 40741-46-6 | [2][3] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Melting Point | 158-159 °C | [1] |
| Boiling Point (Predicted) | 383.2 ± 52.0 °C | [1] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.24 ± 0.60 | [1] |
Solubility Data
Spectroscopic Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the searched literature. However, based on the chemical structure, the following characteristic peaks can be anticipated:
-
¹H NMR: Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would be observed in the region of 120-160 ppm.
-
FT-IR: Characteristic vibrational bands would be expected for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-Cl stretching.
Mass Spectrometry Data: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 192, with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately 32% of the M⁺ peak intensity).[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of this compound.
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of analogous pyridosulfonamide derivatives.[4] The synthesis would likely proceed via the chlorination of 6-hydroxypyridine-3-sulfonic acid followed by amidation. A more direct route could involve the sulfonation of 2-chloropyridine followed by conversion of the resulting sulfonyl chloride to the sulfonamide.
A potential multi-step synthesis is outlined below:
Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl Chloride
This intermediate is crucial for the final step. A general method for the synthesis of sulfonyl chlorides from sulfonic acids involves treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride.
-
Reactants: 6-Hydroxypyridine-3-sulfonic acid, Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂).
-
Procedure (General):
-
To a flask containing 6-hydroxypyridine-3-sulfonic acid, add the chlorinating agent (e.g., PCl₅) portion-wise under anhydrous conditions and with cooling.
-
The reaction mixture is then typically heated to drive the reaction to completion.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.
-
The resulting solid, 6-chloropyridine-3-sulfonyl chloride, is filtered, washed with cold water, and dried.
-
Step 2: Synthesis of this compound
The final step involves the amidation of the sulfonyl chloride.
-
Reactants: 6-Chloropyridine-3-sulfonyl chloride, aqueous ammonia.
-
Procedure (General):
-
Dissolve 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).
-
Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Caption: Proposed synthetic workflow for this compound.
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in various organic solvents.
-
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Evaporation equipment (e.g., rotary evaporator or nitrogen stream)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
Remove the solvent from the weighed solution by evaporation.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other desired units.
-
Caption: General workflow for experimental solubility determination.
Biological Activity and Signaling Pathways
This compound is a known precursor for the synthesis of carbonic anhydrase inhibitors. Sulfonamides are a well-established class of compounds that inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to many physiological processes, including pH regulation, CO₂ transport, and ion exchange. The inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.
The sulfonamide group (-SO₂NH₂) is a key pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.
References
In-Depth Technical Guide to 6-Chloropyridine-3-sulfonamide: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 6-Chloropyridine-3-sulfonamide, a key building block in medicinal chemistry and drug discovery. The following sections detail the experimental protocols for its preparation and provide an analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Synthesis of this compound
A plausible synthetic route is outlined below. This process starts with the commercially available 6-chloropyridine-3-sulfonyl chloride, which serves as the key precursor.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Adapted)
Materials:
-
6-Chloropyridine-3-sulfonyl chloride
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of ammonia solution to the cooled and stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Data and Structural Characterization
Accurate structural elucidation of this compound is crucial for its application in research and development. The following tables summarize the key spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.
| Parameter | Value |
| Molecular Formula | C₅H₅ClN₂O₂S |
| Molecular Weight | 192.62 g/mol |
| Major Fragment Peaks (m/z) | 192, 176, 112[1] |
The peak at m/z 192 corresponds to the molecular ion [M]⁺. The fragment at m/z 176 is likely due to the loss of an oxygen atom. The peak at m/z 112 could result from the loss of the SO₂NH₂ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this compound is not widely published, predicted chemical shifts can provide a useful reference for researchers. The expected signals in ¹H and ¹³C NMR spectra are outlined below.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | ~8.8 - 9.0 | doublet | ~2-3 |
| H-4 | ~8.2 - 8.4 | double doublet | ~8-9 and ~2-3 |
| H-5 | ~7.5 - 7.7 | doublet | ~8-9 |
| -SO₂NH₂ | ~7.0 - 8.0 | broad singlet | N/A |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~140 - 142 |
| C-4 | ~125 - 127 |
| C-5 | ~120 - 122 |
| C-6 | ~152 - 154 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Asymmetric | ~3350 - 3450 |
| N-H Stretch | Symmetric | ~3250 - 3350 |
| C=C, C=N Stretch (Aromatic) | - | ~1400 - 1600 |
| S=O Stretch | Asymmetric | ~1330 - 1370 |
| S=O Stretch | Symmetric | ~1140 - 1180 |
| C-Cl Stretch | - | ~700 - 800 |
The presence of two distinct N-H stretching bands and strong S=O stretching bands are characteristic features of a primary sulfonamide.
Logical Workflow for Spectroscopic Analysis
The confirmation of the structure of this compound should follow a logical workflow, integrating data from multiple spectroscopic techniques.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloropyridine-3-sulfonamide, alongside detailed experimental protocols for determining its solubility and stability. Given the limited availability of quantitative data in public literature, this document focuses on establishing robust methodologies for in-house characterization, a critical step in drug discovery and development.
Core Physicochemical Properties
This compound is a key heterocyclic building block utilized in chemical synthesis.[1] It serves as an intermediate in the preparation of various compounds, including diuretics and carbonic anhydrase inhibitors.[1] A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 40741-46-6 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3] |
| Molecular Weight | 192.62 g/mol | [1][2][3] |
| Melting Point | 158-159 °C | [1] |
| Predicted Boiling Point | 383.2 ± 52.0 °C | [1] |
| Predicted Density | 1.558 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.24 ± 0.60 | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Solubility Profile: Methodology for Determination
Quantitative solubility data for this compound in various solvents is not extensively documented. Therefore, a standardized experimental protocol is essential for researchers to determine its solubility in solvents relevant to their specific applications, such as synthesis, purification, and formulation. The following is a detailed methodology for a shake-flask solubility determination.
Experimental Protocol: Shake-Flask Solubility Measurement
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: A logical workflow for the experimental determination of solubility.
Stability Profile: Forced Degradation Studies
The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound.
-
Stress Application: Expose the samples to the stress conditions for the predetermined time points.
-
Sample Neutralization/Quenching: For acidic and alkaline hydrolysis, neutralize the samples after the stress period. For oxidative degradation, the reaction may be quenched if necessary.
-
Analysis:
-
Analyze the stressed samples at each time point using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products.
-
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
Potential Signaling Pathway Involvement
This compound is a precursor for the synthesis of diuretics and carbonic anhydrase inhibitors.[1] The therapeutic effect of many sulfonamide-based diuretics is achieved through the inhibition of carbonic anhydrase enzymes.
General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides act as inhibitors by coordinating to the zinc ion in the active site, displacing a water molecule that is essential for the catalytic activity.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Conclusion
While specific quantitative data on the solubility and stability of this compound is sparse in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination and forced degradation studies, along with the illustrative workflows, offer a robust starting point for the comprehensive characterization of this important chemical intermediate. Understanding these properties is paramount for the successful development of safe, effective, and stable pharmaceutical products.
References
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 6-Chloropyridine-3-sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloropyridine-3-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the current understanding of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, a critical area of research in an era of increasing antimicrobial resistance. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and its incorporation into the 6-chloropyridine ring system has yielded compounds with promising activity against a range of pathogens.
Table 1: Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 1 | Staphylococcus aureus | 32 - 512 | [1] |
| Sulfonamide Derivative 2 | Staphylococcus aureus | 64 - 512 | [1] |
| Sulfonamide Derivative 3 | Staphylococcus aureus | 128 - 512 | [1] |
| 7a | Escherichia coli | 25.0 | [2] |
| 7a | Pseudomonas aeruginosa | 22.5 | [2] |
| 7a | Staphylococcus aureus | 18.0 | [2] |
| 7c | Escherichia coli | 20.0 | [2] |
| 7c | Pseudomonas aeruginosa | 19.5 | [2] |
| 7c | Staphylococcus aureus | 21.5 | [2] |
| 7d | Escherichia coli | 19.4 | [2] |
| 7d | Pseudomonas aeruginosa | 22.0 | [2] |
| 7d | Staphylococcus aureus | 20.5 | [2] |
| 9a | Aspergillus niger | 23.5 | [2] |
| 9a | Candida albicans | 25.0 | [2] |
Note: Data for general sulfonamide derivatives are included to illustrate the potential of the pharmacophore. Specific data for this compound derivatives is an active area of research.
Anticancer Activity
The quest for novel oncology therapeutics has led to the exploration of various chemical scaffolds, with sulfonamides demonstrating significant promise. This compound derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. Their mechanisms of action are often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| N-(3-((6-chloropyridin-3-yl)methyl)thiazol-2(3H)-ylidene)pyrazine-2-carboxamide | chick alpha4beta2 nAChR | 0.9 | [3] |
| Sulfonamide Derivative (General) | MDA-MB-468 | < 30 | |
| Sulfonamide Derivative (General) | MCF-7 | < 128 | |
| Sulfonamide Derivative (General) | HeLa | < 360 |
Note: This table includes data for a structurally related 6-chloropyridine derivative and general sulfonamides to highlight the anticancer potential.
Enzyme Inhibition
A significant focus of research on this compound derivatives has been their ability to act as enzyme inhibitors. This activity is central to their therapeutic potential, particularly in the fields of oncology and infectious diseases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding motif, making it an excellent starting point for the design of CA inhibitors.
Table 3: Carbonic Anhydrase Inhibition by Pyridine-3-Sulfonamide Derivatives
| Compound ID | Isoform | K_i_ (nM) | Reference |
| 1f | hCA I | 58.8 | [4] |
| 1g | hCA I | 66.8 | [4] |
| 1k | hCA I | 88.3 | [4] |
| Acetazolamide (Standard) | hCA I | 250 | [4] |
| 1k | hCA II | 5.6 | [4] |
| 1f | hCA II | 6.6 | [4] |
| Acetazolamide (Standard) | hCA II | 12.1 | [4] |
| 1a | hCA IX | 79.6 | [4] |
| Acetazolamide (Standard) | hCA IX | 25.8 | [4] |
| 1k | hCA XII | 34.5 | [4] |
| Acetazolamide (Standard) | hCA XII | 5.7 | [4] |
| 4 | hCA II | >10000 | [5] |
| 4 | hCA IX | 137 | [5] |
| 4 | hCA XII | 204 | [5] |
| 6 | hCA II | 8060 | [5] |
| 6 | hCA IX | 2120 | [5] |
| 6 | hCA XII | 91 | [5] |
Note: Data for pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides are presented to demonstrate the inhibitory potential of the core structure.
Signaling Pathways
The biological activities of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
SHP2 Signaling Pathway and Inhibition.
PI3K/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to novel this compound derivatives involves the reaction of 6-chloropyridine-3-sulfonyl chloride with a diverse range of primary or secondary amines.
General Synthesis Workflow.
Materials:
-
6-Chloropyridine-3-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reagents for workup and purification (e.g., water, brine, silica gel)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir.
-
Slowly add a solution of 6-chloropyridine-3-sulfonyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and perform an aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, often using a colorimetric method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Add the buffer, enzyme, and various concentrations of the test compound to the wells of a 96-well plate.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
The Ki (inhibition constant) can be determined by fitting the data to appropriate enzyme inhibition models.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BindingDB BDBM50252631 CHEMBL494278::N-(3-((6-chloropyridin-3-yl)methyl)thiazol-2(3H)-ylidene)pyrazine-2-carboxamide [bindingdb.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of 6-Chloropyridine-3-sulfonamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloropyridine-3-sulfonamide scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies. Its unique structural and electronic properties make it a versatile building block for developing potent and selective inhibitors of various key biological targets, most notably protein kinases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this core, with a focus on their application in oncology.
The Sulfonamide Moiety: A Privileged Pharmacophore
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in drug discovery, renowned for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with protein active sites.[1][2] This functional group is a key component in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2][3] In the context of kinase inhibition, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of the inhibitor.[4]
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. The parent sulfonamide is typically prepared from the corresponding sulfonyl chloride.
Synthesis of this compound
The preparation of this compound can be achieved via the reaction of 6-chloropyridine-3-sulfonyl chloride with an ammonia source. While a direct protocol for this specific conversion is not extensively detailed in readily available literature, a general and adaptable procedure can be inferred from standard sulfonamide syntheses. A related synthesis, that of 6-aminopyridine-3-sulfonyl chloride, provides a strong basis for this transformation.[5]
General Synthetic Workflow
The overall process for generating a library of this compound derivatives for screening involves a multi-step approach, from the synthesis of the core structure to the biological evaluation of the final compounds.
Caption: A generalized experimental workflow for the synthesis and screening of a this compound derivative library.
Biological Targets and Therapeutic Applications
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, particularly those involved in angiogenesis and cell proliferation. The primary targets for this class of compounds are the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][6][7]
VEGFR Inhibition and Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a central role in mediating this process.[8] By inhibiting VEGFR-2, compounds containing the this compound scaffold can effectively block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[8]
Signaling Pathways
The inhibition of VEGFR by this compound-based compounds disrupts multiple downstream signaling cascades that are crucial for cancer cell survival and proliferation. Two of the most important pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.
Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.
Quantitative Data and Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the core structure. Numerous studies have explored the SAR of these compounds, leading to the identification of potent anticancer agents.
| Compound ID | Modification on Sulfonamide Nitrogen | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1 | [6] | |||||
| 6 | 4-Chlorobenzyl | VEGFR-2 | 1.5073 | HCT-116 | 3.53 | [6] |
| 15 | 4-Fluorobenzyl | VEGFR-2 | 0.0787 | HCT-116 | 3.66 | [6] |
| Series 2 | [2] | |||||
| 11 | 3-Oxoquinoxaline moiety | VEGFR-2 | 0.192 | HepG-2 | 9.52 | [2] |
| 10e | 3-Chloroquinoxaline moiety | VEGFR-2 | 0.241 | HepG-2 | 10.11 | [2] |
| Series 3 | [7] | |||||
| 6 | Chlorobenzylidene moiety | VEGFR-2 | 0.06083 | HCT-116 | 9.3 | [7] |
| 10 | Pyridine moiety | VEGFR-2 | 0.06361 | HCT-116 | 16.03 | [7] |
Structure-Activity Relationship Insights:
-
Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a key determinant of activity. Aromatic and heteroaromatic rings are commonly employed to explore interactions with the hydrophobic regions of the kinase active site.
-
Halogen Substitution: The presence of halogens, such as chlorine and fluorine, on the appended aromatic rings can significantly influence potency, likely through enhanced binding interactions or altered electronic properties.[6][7]
-
Hydrogen Bonding: The sulfonamide group itself is a critical hydrogen bond donor and acceptor, anchoring the molecule in the active site.
-
Overall Conformation: The three-dimensional shape of the molecule, dictated by the substituents, plays a crucial role in achieving a complementary fit with the target kinase.
Experimental Protocols
General Procedure for the Synthesis of N-substituted 6-Chloropyridine-3-sulfonamides
This protocol is adapted from general methods for sulfonamide synthesis.
Materials:
-
6-Chloropyridine-3-sulfonyl chloride
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add serial dilutions of the test compounds (typically dissolved in DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding site of kinases have led to the development of potent anticancer agents. The continued exploration of the structure-activity relationships of derivatives based on this core, coupled with advanced synthetic methodologies and robust biological screening, holds great promise for the discovery of next-generation targeted therapies. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this privileged chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfonamide-Based Antibacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery heralded the dawn of the antibiotic era and provided a powerful new tool against previously untreatable bacterial infections.[2] This technical guide provides a comprehensive overview of sulfonamide-based antibacterial drugs, intended for professionals in drug development and biomedical research. It delves into their core mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) within the essential bacterial folic acid synthesis pathway, explores the critical structure-activity relationships (SAR) that govern their efficacy, and outlines common synthetic methodologies.[3][4][5] Furthermore, this document details the primary mechanisms by which bacteria develop resistance and furnishes detailed experimental protocols for assessing antibacterial activity and enzyme inhibition. Quantitative data on minimum inhibitory concentrations (MIC), enzyme inhibition constants, and pharmacokinetic parameters are summarized in structured tables to facilitate comparative analysis.
Introduction
Sulfonamides, or "sulfa drugs," are a class of synthetic antimicrobial agents characterized by the presence of a p-aminobenzenesulfonamide core structure.[1][6] Their journey began with the discovery that Prontosil, a dye, was metabolized in vivo to the active compound sulfanilamide, which was highly effective against streptococcal infections.[1][7] This breakthrough established the principle of chemotherapy and catalyzed the development of numerous sulfonamide derivatives.[2] While the advent of other antibiotic classes and the rise of bacterial resistance have limited their use as monotherapy, sulfonamides remain clinically relevant, often in combination formulations like trimethoprim-sulfamethoxazole (TMP-SMX), for treating a range of infections.[1][8] Beyond their antibacterial role, the sulfonamide moiety is a versatile pharmacophore found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[2][5][7]
Mechanism of Action: Inhibition of Folate Biosynthesis
The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth and multiplication rather than directly killing the cells.[2][8] This action stems from their ability to disrupt the de novo synthesis of folic acid (vitamin B9), a metabolic pathway essential for bacteria but absent in humans.[4][8][9] Bacteria must synthesize folate, as they generally lack the transport system to uptake it from the environment, whereas humans acquire it through their diet.[1][2][8] This difference forms the basis for the selective toxicity of sulfonamides.
The specific target is dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[10][4][11] Due to their structural similarity to the natural substrate PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the synthesis of dihydropteroate.[1][2][5] The subsequent depletion of dihydrofolic acid and its reduced form, tetrahydrofolic acid (THF), halts the synthesis of essential nucleic acids (purines and thymidine) and certain amino acids, ultimately arresting bacterial proliferation.[4][11]
Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides on DHPS.
Structure-Activity Relationships (SAR)
The antibacterial efficacy of sulfonamides is governed by specific structural features of the p-aminobenzenesulfonamide scaffold.[3]
-
The p-Aminobenzenesulfonamide Backbone : This core structure is the minimum requirement for antibacterial activity.[3][6] The amino (-NH₂) and sulfonamido (-SO₂NH-) groups must be in the para (1,4) position on the benzene ring.[6]
-
The N4-Amino Group : A free aromatic amino group at the N4 position is critical for activity, as it mimics the amino group of PABA.[1][7] Acylation of this group results in inactive compounds, though some can function as prodrugs, releasing the active amine in vivo.[4][6]
-
The N1-Sulfonamido Group : Substitutions on the sulfonamide nitrogen (N1) atom profoundly influence the drug's physicochemical properties, such as pKa, solubility, plasma protein binding, and pharmacokinetic profile, which in turn affects potency.[1][12]
-
Electron-withdrawing heterocyclic substituents at N1 generally increase antibacterial activity.[5]
-
The degree of ionization (pKa) of the sulfonamide is a key determinant of its activity.[10][12] Maximum activity is often observed for sulfonamides with a pKa between 6.0 and 7.4, as this allows for a balance between cellular penetration (as the un-ionized form) and binding to DHPS (as the ionized form).[10]
-
Synthesis of Sulfonamides
The most prevalent and classical method for synthesizing sulfonamides involves the reaction of an appropriately substituted sulfonyl chloride with ammonia or a primary/secondary amine.[2][5][13]
A common route for preparing aryl sulfonamides starts from an aromatic compound like acetanilide:
-
Chlorosulfonation : Acetanilide is treated with excess chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, yielding 4-acetamidobenzenesulfonyl chloride.[5]
-
Amination : The resulting sulfonyl chloride is then reacted with ammonia or a desired amine to form the sulfonamide.[5][13]
-
Hydrolysis : The acetyl protecting group on the N4-amine is removed by acid or base hydrolysis to yield the final, active 4-aminobenzenesulfonamide derivative.[5]
Modern synthetic approaches aim to improve functional group tolerance and avoid harsh reagents, utilizing methods such as copper-catalyzed coupling of boronic acids, amines, and an SO₂ surrogate.[14][15]
Mechanisms of Bacterial Resistance
The clinical utility of sulfonamides has been significantly curtailed by the widespread development of bacterial resistance.[8][11] Resistance can emerge through spontaneous genetic mutations or the acquisition of mobile genetic elements like plasmids.[11][16] The primary mechanisms include:
-
Altered Drug Target (DHPS) : This is the most common mechanism.[11][17]
-
Chromosomal Mutations : Point mutations or small insertions in the chromosomal folP gene, which encodes DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.[11][18]
-
Acquisition of Resistance Genes : Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of the DHPS enzyme.[11][17] These alternative enzymes function effectively in folate synthesis but are not inhibited by sulfonamides.[17]
-
-
Increased Production of PABA : Some resistant bacteria can overproduce the natural substrate PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS active site.[19]
-
Decreased Drug Permeability/Efflux : Alterations in the bacterial cell envelope can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell before it can reach its target.[16][19]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 12. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safety and Hazards of 6-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 6-Chloropyridine-3-sulfonamide (CAS No. 40741-46-6). Due to the limited availability of detailed toxicological studies for this specific compound, this guide also incorporates data from structurally related compounds, such as chloropyridines and sulfonamides, to provide a more complete safety profile. All information is presented to aid in the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Classification | Category |
| Acute Toxicity, Oral | Warning |
| Acute Toxicity, Dermal | Warning |
Note: This classification is based on information provided by 1 company from 1 notification to the ECHA C&L Inventory.[1]
Table 2: Hazard Statements and Precautionary Statements
| Type | Code | Statement |
| Hazard | H303 | May be harmful if swallowed.[1] |
| Hazard | H313 | May be harmful in contact with skin.[1] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling.[2][3][4] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[3] |
| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection.[2][3][4][5] |
| Precautionary | P301 + P317 | IF SWALLOWED: Get medical help. |
| Precautionary | P302 + P317 | IF ON SKIN: Get medical help. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |
| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O2S | [1][6][7][8] |
| Molecular Weight | 192.62 g/mol | [1][7][8][9] |
| Appearance | Light cream solid | [6] |
| Melting Point | 150 - 159 °C (302 - 318 °F) | [6][7] |
| Boiling Point | 383.2±52.0 °C (Predicted) | [7] |
| Solubility | Soluble in deionized water. | |
| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon). | [7] |
Experimental Protocols
-
Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a minimum number of animals. Animals are dosed and observed for up to 14 days.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to a small area of the skin of animals, and they are observed for signs of toxicity.
-
Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of a test animal, and the degree of irritation is observed and scored at specified intervals.
-
Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are assessed.
Researchers should consult these guidelines when designing any toxicological evaluations.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][10] Ensure adequate ventilation, preferably in a fume hood.[5][6] Avoid creating dust.[6] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.[2][6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store refrigerated (2-8°C).[7] Keep away from incompatible materials such as strong oxidizing agents.[6] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Table 5: Accidental Release Measures
| Step | Action |
| Personal Precautions | Ensure adequate ventilation.[6] Use personal protective equipment as required.[6] Avoid dust formation.[6] |
| Environmental Precautions | Should not be released into the environment.[6] Prevent product from entering drains.[4] |
| Containment and Cleanup | Sweep up and shovel into suitable containers for disposal.[6] Avoid dust formation.[6] |
Table 6: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier to exposure.
Table 7: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[10][11] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide.[10][11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[10] For higher risk tasks, a chemical-resistant apron is recommended.[10] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not sufficient. A particulate filter is recommended for solid compounds.[10] |
Stability and Reactivity
Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions.
Table 8: Stability and Reactivity Profile
| Parameter | Information |
| Reactivity | Vapors may form explosive mixtures with air.[3] |
| Chemical Stability | Stable under normal conditions.[6] |
| Possibility of Hazardous Reactions | Hazardous polymerization does not occur.[6] |
| Conditions to Avoid | Incompatible products, excess heat, and dust formation.[6] |
| Incompatible Materials | Strong oxidizing agents.[6] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, Ammonia, Hydrogen chloride gas.[6] |
Visualizations
The following diagrams illustrate key safety workflows.
Caption: Workflow for handling an accidental chemical release.
Caption: First-aid procedures for chemical exposure.
References
- 1. This compound | C5H5ClN2O2S | CID 1201512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. synchem.de [synchem.de]
- 9. This compound - CAS:40741-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
Methodological & Application
Synthesis of 6-Chloropyridine-3-sulfonamide from 2-Aminopyridine: Application Notes and Protocols for Researchers
For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-chloropyridine-3-sulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine.
This synthesis involves a three-step reaction sequence: the conversion of 2-aminopyridine to 2-chloropyridine via a diazotization reaction, followed by electrophilic chlorosulfonation to yield 2-chloropyridine-5-sulfonyl chloride, and finally, amination to afford the target compound, this compound. The protocols provided are based on established chemical literature and are intended to be a guide for laboratory synthesis.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow for the preparation of this compound from 2-aminopyridine.
Step 1: Synthesis of 2-Chloropyridine from 2-Aminopyridine
The conversion of 2-aminopyridine to 2-chloropyridine is achieved through a Sandmeyer-type diazotization reaction. The amino group is first converted to a diazonium salt, which is subsequently displaced by a chloride ion.
Experimental Protocol
A one-pot synthesis method is described for this conversion. In this procedure, a mixture of the aminopyridine and sodium nitrite is added to a solution of dimethylformamide, trifluoromethanesulfonic acid, and dimethylsulfoxide to form the diazonium intermediate in situ. This is followed by the addition of hydrochloric acid to introduce the chloride.
Materials:
-
2-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dimethylsulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Concentrated hydrochloric acid (HCl, 38%)
-
10% aqueous sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an agate mortar, grind 2-aminopyridine (2 mmol) and sodium nitrite (5 mmol, 0.35 g) with a pestle until a homogeneous mixture is formed.
-
In a separate flask, prepare a solution of dimethylformamide (4 mL), trifluoromethanesulfonic acid (6 mmol, 0.54 mL), and dimethylsulfoxide (1.3 mmol, 0.1 mL), and cool it to 5-7 °C in an ice bath.
-
Slowly add the ground mixture of 2-aminopyridine and sodium nitrite to the cooled solution over 10 minutes.
-
Maintain the resulting mixture at 5-7 °C for 5 minutes and then allow it to warm to room temperature for 30 minutes.
-
To the reaction mixture, add acetonitrile (1 mL) and concentrated hydrochloric acid (38%, 4 mL).
-
Heat the mixture to 80 °C for 2 hours to complete the reaction.
-
After cooling, pour the reaction mixture into water (40 mL).
-
Neutralize the mixture with 10% aqueous sodium carbonate solution until the pH reaches 10.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by silica gel flash chromatography using dichloromethane as the eluent to obtain 2-chloropyridine.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 60% | [1] |
| Physical State | Oil | [1] |
| Mass Spectrum (m/z) | 113 (M+), 78, 51 | [1] |
Step 2: Synthesis of 2-Chloropyridine-5-sulfonyl chloride
This step involves the electrophilic substitution of 2-chloropyridine with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the pyridine ring.
Experimental Protocol
Materials:
-
2-Chloropyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, carefully add 2-chloropyridine (1 mole) to an excess of chlorosulfonic acid (3-5 equivalents) while maintaining the temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The precipitated product, 2-chloropyridine-5-sulfonic acid, can be filtered and washed with cold water.
-
To convert the sulfonic acid to the sulfonyl chloride, the crude sulfonic acid is then treated with phosphorus pentachloride (1.1 equivalents) in a suitable solvent like dichloromethane.
-
The reaction mixture is refluxed for 2-3 hours.
-
After cooling, the reaction is quenched by carefully adding it to ice water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloropyridine-5-sulfonyl chloride.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 212.05 g/mol | [2] |
| CAS Number | 6684-39-5 | [2] |
Step 3: Synthesis of this compound
The final step is the amination of the 2-chloropyridine-5-sulfonyl chloride with ammonia to form the desired sulfonamide.
Experimental Protocol
Materials:
-
2-Chloropyridine-5-sulfonyl chloride
-
Aqueous ammonia (25-30%)
-
Toluene
-
Acetone (optional)
Procedure:
-
Dissolve 2-chloropyridine-5-sulfonyl chloride (0.3 mol) in toluene (300 ml), optionally with the addition of acetone (15% by volume relative to toluene).
-
Cool the solution to approximately 10 °C.
-
Slowly add aqueous ammonia (25%, 330 ml) to the cooled solution while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for an additional 9 hours. The pH of the solution should be approximately 9 at the end of the reaction.
-
Filter the precipitated product and wash it three times with 50 ml of water each time, ensuring it is free of chloride ions.
-
Subsequently, wash the product twice with 50 ml of toluene.
-
Dry the product at room temperature to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~84% | [1] |
| Melting Point | 153 °C (with decomposition) | [1] |
| Purity (by HPLC) | 99.7% | [1] |
| Molecular Weight | 192.62 g/mol | [3] |
| CAS Number | 40741-46-6 | [3] |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Figure 2: Key chemical transformations in the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Sulfonamides
Introduction
Sulfonamides are a critical class of compounds in the pharmaceutical and agrochemical industries, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine. However, the synthesis of the requisite sulfonyl chlorides can be challenging, often requiring harsh conditions that limit functional group tolerance.[2] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-nitrogen and carbon-sulfur bonds, offering milder and more general routes to sulfonamides. This document provides detailed protocols for several key palladium-catalyzed methods for the synthesis of N-aryl sulfonamides.
Key Methodologies
Several palladium-catalyzed strategies have been developed for sulfonamide synthesis, each with its own advantages and substrate scope. The most prominent methods include:
-
N-Arylation of Sulfonamides (Buchwald-Hartwig Type Amination): This is a direct and widely used method for the formation of N-aryl sulfonamides through the coupling of an aryl halide or triflate with a sulfonamide.
-
One-Pot Synthesis from Aryl Halides and a Sulfur Dioxide Surrogate: This approach involves the palladium-catalyzed insertion of sulfur dioxide (using a surrogate like DABSO) into an aryl halide, followed by in-situ amination to yield the sulfonamide.[3]
-
Synthesis via Arylsulfonyl Chlorides from Arylboronic Acids: A two-step process where an arylboronic acid is first converted to an arylsulfonyl chloride via a palladium-catalyzed reaction, which is then reacted with an amine.[2]
Protocol 1: Palladium-Catalyzed N-Arylation of Sulfonamides with Aryl Halides
This protocol is based on the Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation. The reaction couples a sulfonamide with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Workflow Diagram
References
Application Notes and Protocols: 6-Chloropyridine-3-sulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridine-3-sulfonamide is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its pyridine ring, substituted with both a chloro group and a sulfonamide moiety, offers two reactive sites for molecular elaboration. The electron-withdrawing nature of the chlorine atom and the sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution, while the sulfonamide group provides a key pharmacophore for interacting with various biological targets. This document details the application of this compound in the synthesis of several classes of therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antimicrobial compounds.
Application as a Precursor for Diuretics (Loop Diuretics)
This compound serves as a key starting material for the synthesis of potent loop diuretics. The general synthetic strategy involves the nucleophilic displacement of the chlorine atom with an appropriate amine, followed by functionalization of the sulfonamide nitrogen. A notable example is the synthesis of analogues of Torasemide, a well-known pyridine-sulfonylurea loop diuretic.
Experimental Protocol: Synthesis of a Torasemide Analogue
This protocol is adapted from the synthesis of Torasemide, illustrating the utility of a chloropyridine sulfonamide precursor.
Step 1: Synthesis of 6-(m-tolylamino)pyridine-3-sulfonamide
-
To a round-bottom flask, add this compound (10.0 g, 0.052 mol), n-propanol (100 mL), and m-toluidine (6.7 g, 0.062 mol).
-
Heat the reaction mixture to 105°C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the precipitate, wash with cold n-propanol, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of N-[(Isopropylamino)carbonyl]-6-(m-tolylamino)pyridine-3-sulfonamide (Torasemide Analogue)
-
Suspend the intermediate from Step 1 (10.0 g, 0.038 mol) in acetone (150 mL) in a three-necked flask equipped with a mechanical stirrer and condenser.
-
Add potassium carbonate (7.9 g, 0.057 mol) to the suspension.
-
Add isopropyl isocyanate (3.5 g, 0.041 mol) dropwise to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 8-20 hours, monitoring by TLC.[2]
-
After completion, cool the mixture to room temperature and filter to isolate the solid.
-
The filter cake is dissolved in water (100 mL) and acidified with acetic acid to a pH of approximately 4.5-5.0 to precipitate the final product.[2]
-
Filter the precipitate, wash with water, and dry under vacuum at 50-60°C to yield the final product.
Quantitative Data: Diuretic Synthesis
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| Torasemide | 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide | Isopropyl isocyanate, Na2CO3 | Acetone | 89% | 99.54% | [2] |
| Crude Torsemide | 4-(3-methylphenylamino)-3-pyridine-sulphonamide | Isopropyl isocyanate, K2CO3, DMSO, H2O | DMSO/Water | 93.2% | >99.0% | [3] |
Application in the Synthesis of Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a classic zinc-binding group, making this compound an excellent scaffold for developing carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications in glaucoma, and more recently, as anticancer agents by targeting tumor-associated isoforms like Carbonic Anhydrase IX (CA IX).
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
CA IX is a transmembrane enzyme overexpressed in many hypoxic tumors. It plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment. Inhibition of CA IX disrupts this pH balance, leading to increased intracellular acidity and subsequent apoptosis.
Experimental Protocol: General Synthesis of 4-Substituted Pyridine-3-sulfonamide CA Inhibitors
This protocol describes a general method for synthesizing CA inhibitors from a 4-chloropyridine-3-sulfonamide precursor, which is analogous to this compound.
-
Preparation of 4-Azidopyridine-3-sulfonamide: Dissolve 4-chloropyridine-3-sulfonamide (1.0 eq) in a suitable solvent like acetonitrile. Add sodium azide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).[4]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): To the solution of 4-azidopyridine-3-sulfonamide, add the desired terminal alkyne (1.1 eq), copper(I) iodide (0.1 eq) as a catalyst, and triethylamine (1.2 eq).[4]
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Target Isoform | K_I (nM) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamides | hCA IX | 19.5 - 48.6 | - | - | [2] |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamides | hCA XII | 16.8 - 768 | - | - | [2] |
| Sulfonamide-functionalized PCAs | Tubulin | - | PC-3 | 1.2 - 9.1 | [3] |
| Sulfonamide-functionalized PCAs | Tubulin | - | MCF-7 | 1.2 - 9.1 | [3] |
Application in the Synthesis of Antimicrobial Agents
The sulfonamide group is the cornerstone of "sulfa drugs," a class of synthetic antimicrobial agents that function by inhibiting bacterial folic acid synthesis. This compound can be used to synthesize novel pyridosulfonamides with potential antibacterial activity.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Sulfonamides are structural analogues of para-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Humans are unaffected as they obtain folic acid from their diet.
Experimental Protocol: Synthesis of 6-Amino-N-(thiazol-2-yl)pyridine-3-sulfonamide
This protocol is adapted from the synthesis of related pyridosulfonamide derivatives and illustrates a viable synthetic route.[5] The starting material, 6-aminopyridine-3-sulfonyl chloride, can be prepared from 6-aminopyridine-3-sulfonic acid.
-
Preparation of 6-Aminopyridine-3-sulfonyl chloride: Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1.0 mole) in the presence of a few drops of phosphorus oxychloride. Reflux the mixture for 5 hours at 130°C. Cool the reaction mixture to room temperature and pour it onto crushed ice. Filter the solid mass, wash with water and sodium bicarbonate solution, and dry under vacuum.[5]
-
Sulfonamide Formation: Slowly add a solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., pyridine or DMF) to the crude 6-aminopyridine-3-sulfonyl chloride (1.0 eq) in a reaction flask.
-
Heat the mixture to 70-80°C with stirring for approximately 1 hour.[5]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified pyridosulfonamide derivative.
Quantitative Data: Antimicrobial Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) values for synthesized sulfonamide derivatives against various bacterial strains.
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | Reference |
| Sulfonamide 5a | 15.62 | 7.81 | - | 15.62 | [6] |
| Sulfonamide 9a | 15.62 | 7.81 | - | 15.62 | [6] |
| Ciprofloxacin (Std.) | 7.81 | 7.81 | 7.81 | 7.81 | [6] |
| Sulfonamide 7a | 22.5 | 25.0 | - | - | |
| Sulfonamide 7c | 18.0 | 20.0 | - | - |
Note: '-' indicates data not available or compound inactive.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of pharmaceutical agents. Its utility in creating diuretics, highly specific carbonic anhydrase inhibitors for oncology, and novel antimicrobial agents highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this versatile scaffold in their synthetic campaigns.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 3. EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II - Google Patents [patents.google.com]
- 4. Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloropyridine-3-sulfonamide in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
6-Chloropyridine-3-sulfonamide is a versatile heterocyclic building block with significant potential in the discovery of novel agrochemicals. The presence of both a reactive sulfonamide group and a chloropyridine scaffold offers a unique platform for creating diverse chemical libraries. The chloropyridine moiety is a key component in numerous successful insecticides and fungicides, while the sulfonamide functional group is characteristic of a major class of herbicides that inhibit the acetolactate synthase (ALS) enzyme.[1][2] This document provides detailed application notes and experimental protocols for researchers aiming to leverage this compound in the development of new herbicides, fungicides, and insecticides.
Potential Applications in Agrochemicals
The unique combination of the chloropyridine and sulfonamide functional groups in this compound suggests its potential utility in developing a range of agrochemicals with different modes of action.
-
Herbicides: The sulfonamide group is a well-established pharmacophore in herbicides that target the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] By derivatizing the sulfonamide nitrogen, novel ALS inhibitors can be synthesized.
-
Fungicides: Sulfonamide-containing compounds have been shown to exhibit fungicidal properties.[3] The pyridine ring is also a common feature in many commercial fungicides. Derivatives of this compound could potentially act on various fungal targets.
-
Insecticides: The chloropyridine ring is a critical component of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects.[4][5] While the sulfonamide group is less common in insecticides, its inclusion could lead to novel modes of action or improved properties of existing insecticide classes. Some sulfonamides have demonstrated insecticidal activity through different mechanisms.
Experimental Protocols
The following protocols provide a framework for the synthesis of derivative libraries from this compound and their subsequent biological evaluation.
Protocol 1: Synthesis of a Derivative Library of N-substituted-6-chloropyridine-3-sulfonamides
This protocol describes a general method for creating a diverse library of compounds by reacting this compound with various amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, heterocylic amines)
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in DCM.
-
Add 1.2 equivalents of triethylamine to the solution.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine in DCM.
-
Slowly add the amine solution to the this compound solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-6-chloropyridine-3-sulfonamide derivative.
-
Characterize the final product using NMR and mass spectrometry.
Caption: General workflow for the synthesis of a derivative library.
Protocol 2: In Vitro Herbicidal Activity Assay (ALS Inhibition)
This protocol outlines the screening of synthesized derivatives for their ability to inhibit the ALS enzyme.
Materials:
-
Synthesized derivatives dissolved in DMSO
-
ALS enzyme extract from a suitable plant source (e.g., maize)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Substrates: pyruvate, thiamine pyrophosphate (TPP), FAD
-
Detection reagent (e.g., creatine and α-naphthol for acetolactate detection)
-
96-well microplate and plate reader
-
Known ALS inhibitor herbicide as a positive control (e.g., chlorsulfuron)
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, TPP, and FAD in a 96-well plate.
-
Add 1 µL of the synthesized derivative solution in DMSO to each well (final concentration range: 0.1 µM to 100 µM). Include wells for a negative control (DMSO only) and a positive control.
-
Initiate the reaction by adding the ALS enzyme extract to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding sulfuric acid.
-
Add the detection reagent (creatine and α-naphthol) and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes the evaluation of the fungicidal activity of the synthesized derivatives against common plant pathogens.
Materials:
-
Synthesized derivatives dissolved in DMSO
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Commercial fungicide as a positive control
-
Sterile cork borer
Procedure:
-
Amend molten PDA with the synthesized derivatives at various concentrations (e.g., 10, 50, 100 µg/mL). Include a control plate with DMSO only and a positive control plate with a commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus, taken from the edge of an actively growing culture.
-
Incubate the plates at 25°C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each compound and determine the EC50 value (the effective concentration for 50% inhibition).
Caption: General workflow for agrochemical screening of derivatives.
Quantitative Data Summary
The following tables present hypothetical data for a series of N-substituted-6-chloropyridine-3-sulfonamide derivatives (coded as CPS-1 to CPS-5) generated from the protocols described above. These tables serve as a template for organizing experimental results.
Table 1: In Vitro Herbicidal Activity (ALS Enzyme Inhibition)
| Compound ID | R-Group on Sulfonamide | IC50 (µM) |
| CPS-1 | Phenyl | 25.4 |
| CPS-2 | 4-Chlorophenyl | 8.2 |
| CPS-3 | 2,6-Difluorophenyl | 1.5 |
| CPS-4 | Pyrimidin-2-yl | 0.9 |
| CPS-5 | 4,6-Dimethoxypyrimidin-2-yl | 0.3 |
| Chlorsulfuron | (Positive Control) | 0.1 |
Table 2: In Vitro Fungicidal Activity (Mycelial Growth Inhibition)
| Compound ID | EC50 (µg/mL) vs. Botrytis cinerea | EC50 (µg/mL) vs. Rhizoctonia solani |
| CPS-1 | >100 | 85.3 |
| CPS-2 | 75.1 | 50.2 |
| CPS-3 | 45.8 | 33.7 |
| CPS-4 | 90.2 | 68.4 |
| CPS-5 | >100 | >100 |
| Azoxystrobin | (Positive Control) | 1.2 |
Hypothetical Mode of Action Pathway
The primary mode of action for many sulfonamide herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Caption: Inhibition of the ALS pathway by a hypothetical herbicide.
Conclusion
This compound represents a promising starting point for the development of a new generation of agrochemicals. Its dual functionality allows for the exploration of diverse chemical spaces targeting various pests and weeds. The protocols and data presented herein provide a foundational guide for researchers to synthesize, screen, and characterize novel derivatives, paving the way for the discovery of effective and safe crop protection solutions.
References
- 1. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 2. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 6-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 6-Chloropyridine-3-sulfonamide. The methods described herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 192.62 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 40741-46-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 158-159 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- (for related compound) |
| Storage | Keep in dark place, inert atmosphere, room temperature | --INVALID-LINK-- |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A general reversed-phase HPLC method is proposed below.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable modifier
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of 100 µg/mL. Further dilute as necessary.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 30:70 (v/v) acetonitrile:water.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Column Temperature: 30 °C
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The retention time for this compound should be determined experimentally.
Data Presentation
| Parameter | Suggested Conditions | Expected Result |
| Column | C18 (4.6 x 150 mm, 5 µm) | Symmetrical peak shape |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70) with 0.1% Formic Acid | Adequate retention and separation from impurities |
| Flow Rate | 1.0 mL/min | Optimal resolution and analysis time |
| Detection | UV at 254 nm | Sensitive detection of the analyte |
| Retention Time | To be determined experimentally | A reproducible retention time under the specified conditions |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of this compound, typically after a derivatization step to increase its volatility and thermal stability.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data system for instrument control and data analysis
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Sample Derivatization:
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: DB-5ms (or equivalent)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Data Presentation
| Parameter | Value |
| Molecular Ion (M+) | m/z 192 (for underivatized) |
| Key Fragment Ions | m/z 176, 112 |
Note: The observed mass spectrum will correspond to the derivatized compound.
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or TMS (0 ppm).
Data Presentation
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H | 7.0 - 9.0 (aromatic protons), 7.5 (sulfonamide protons, broad singlet) | Doublets, Doublet of doublets |
| ¹³C | 110 - 160 (aromatic carbons) | - |
Note: Specific chemical shifts and coupling constants should be determined from the acquired spectra.
Logical Relationship Diagram
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (sulfonamide) | 3400 - 3200 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=C and C=N Stretch (aromatic ring) | 1600 - 1400 |
| S=O Stretch (sulfonamide) | 1350 - 1300 (asymmetric), 1160 - 1120 (symmetric) |
| C-Cl Stretch | 800 - 600 |
Experimental Workflow Diagram
Application Notes and Protocols for the Analysis of Sulfonamides by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for their bacteriostatic properties.[1] Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] Due to their extensive use, there is a growing concern regarding the potential for antibiotic resistance and the presence of sulfonamide residues in food products and the environment.[3] Consequently, robust, sensitive, and reliable analytical methods are crucial for the accurate quantification of sulfonamides in various matrices, including biological fluids, tissues, food products, and environmental samples.[3][4]
This document provides detailed application notes and protocols for the analysis of sulfonamides using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard for confirmatory analysis and quantification due to its high sensitivity and selectivity, making it ideal for detecting trace amounts in complex matrices.[4][5] HPLC with UV detection offers a cost-effective and accessible alternative for routine analysis.[4]
Analytical Methods Overview
Several analytical techniques are available for the quantification of sulfonamides. High-Performance Liquid Chromatography (HPLC) is a cornerstone of sulfonamide analysis, often paired with UV or fluorescence detectors.[2][3] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, especially for complex matrices and trace-level detection.[3][6]
I. High-Performance Liquid Chromatography (HPLC) Method
This section details a general protocol for the analysis of sulfonamides using HPLC with UV detection.
Experimental Protocol: Determination of Sulfonamides by HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of sulfonamides from various samples.[4]
-
For Liquid Samples (e.g., Water, Milk):
-
Filter the sample to remove particulate matter.[4]
-
For water samples, consider adding EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[7]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with a suitable solvent (e.g., methanol) followed by water.[4][8]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.[8]
-
Elute the sulfonamides with an appropriate solvent (e.g., acetonitrile or methanol).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[8]
-
-
For Solid Samples (e.g., Tissue, Feed):
-
Homogenize the sample.
-
Extract the sulfonamides from the homogenized sample using a suitable extraction solvent. Common extraction solvents include ethyl acetate, acetonitrile, or mixtures thereof.[9][10] For instance, a mixture of ethyl acetate, methanol, and acetonitrile can be used for feed samples.[10]
-
Centrifuge the mixture and collect the supernatant.[8]
-
The supernatant can then be subjected to a clean-up step using SPE as described for liquid samples.[10]
-
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[4]
-
Column: A C18 reversed-phase column is commonly used. For example, a Cogent RP Phenyl Hexyl™, 5µm, 100Å (4.6 x 150mm) can be employed.[2]
-
Mobile Phase: A typical mobile phase consists of an aqueous solution (e.g., water with 0.1% formic acid or 0.01 M phosphoric acid) and an organic solvent like acetonitrile.[2][4] A common composition is 75:25 DI Water with 0.1% Formic Acid / Acetonitrile.[2]
-
Flow Rate: A flow rate of 1.0 mL/minute is often used.[2]
-
Detection: UV detection is typically performed at 270 nm.[2]
Quantitative Data for HPLC Methods
The following table summarizes typical performance data for HPLC-based sulfonamide analysis.
| Sulfonamide | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Feed | 34.5 | 41.3 | 79.3 - 114.0 | [10] |
| Sulfamerazine | Feed | - | - | 79.3 - 114.0 | [10] |
| Sulfamethazine | Feed | - | - | 79.3 - 114.0 | [10] |
| Sulfaguanidine | Feed | - | - | 79.3 - 114.0 | [10] |
| Sulfamethoxazole | Feed | 79.5 | 89.9 | 79.3 - 114.0 | [10] |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity for the analysis of sulfonamides, particularly at trace levels in complex matrices.
Experimental Protocol: Determination of Sulfonamides by LC-MS/MS
1. Sample Preparation
Sample preparation for LC-MS/MS analysis often involves more rigorous clean-up to minimize matrix effects.[5] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[4][8][9]
-
QuEChERS for Tissue Samples (e.g., Bovine Liver):
-
Weigh 2 g of the homogenized liver sample into a 50 mL centrifuge tube.[9]
-
Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously.[9]
-
Add the QuEChERS extraction salts (e.g., MgSO4, NaOAc).[6]
-
Vortex and centrifuge.[9]
-
Transfer the upper acetonitrile layer to a dispersive SPE tube containing clean-up sorbents.[9]
-
Vortex and centrifuge again.[9]
-
The final extract is then ready for LC-MS/MS analysis after appropriate dilution.[9]
-
2. LC-MS/MS Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[6]
-
Column: A C18 reversed-phase column, such as an Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm), is suitable.[5]
-
Mobile Phase: A gradient elution using a mobile phase composed of 0.1% formic acid in water (A) and acetonitrile (B) is common.[5][11]
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.[5][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.[6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for sulfonamides.[5][12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, tracking at least two transitions for each analyte.[6]
Quantitative Data for LC-MS/MS Methods
The following table summarizes typical performance data for LC-MS/MS-based sulfonamide analysis.
| Sulfonamide | Matrix | LOD (ng/g or ppb) | LOQ (ng/g or ppb) | Recovery (%) | Reference |
| Sulfadimethoxine | Honey | - | 0.1 | - | [6] |
| Sulfadiazine | Honey | - | 0.1 | - | [6] |
| Sulfadoxine | Honey | - | 0.1 | - | [6] |
| Sulfamethazine | Honey | - | 0.1 | - | [6] |
| Sulfamerazine | Honey | - | 0.1 | - | [6] |
| Sulfathiazole | Honey | - | 0.1 | - | [6] |
| Sulfamethoxypyridazine | Honey | - | 0.1 | - | [6] |
| Sulfamethizole | Honey | - | 0.1 | - | [6] |
| Multiple Sulfonamides | Bovine Liver | - | 5 | 53 - 93 | [9] |
| Multiple Sulfonamides | Milk | - | - | 91 - 114 | [13] |
| Multiple Sulfonamides | Meat | < 10 µg/kg | - | - | [12] |
Visualizations
Experimental Workflows
Caption: General experimental workflow for sulfonamide analysis by HPLC-UV.
Caption: General experimental workflow for sulfonamide analysis by LC-MS/MS.
Logical Relationship
Caption: Decision tree for selecting an analytical method for sulfonamide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
6-Chloropyridine-3-sulfonamide: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridine-3-sulfonamide is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its utility stems from the presence of a reactive chlorine atom at the 6-position of the pyridine ring and a sulfonamide group at the 3-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and serves as a handle for palladium-catalyzed cross-coupling reactions, while the sulfonamide moiety is a key pharmacophore in many diuretic and anticancer agents. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of key drug intermediates.
Key Applications
The primary applications of this compound in organic synthesis include its use as a precursor for:
-
Diuretics: The sulfonamide group is a critical feature of many diuretic drugs. This compound serves as a key starting material for the synthesis of potent loop diuretics, such as Torsemide.
-
Carbonic Anhydrase Inhibitors: The pyridine sulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various CA isoforms, particularly the tumor-associated CA IX.[1]
-
Kinase Inhibitors and Other Biologically Active Molecules: The ability to functionalize the pyridine ring through cross-coupling reactions makes this compound a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications.
Data Presentation
Table 1: Nucleophilic Aromatic Substitution for the Synthesis of a Torsemide Precursor
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 4-Chloropyridine-3-sulfonamide hydrochloride | m-Toluidine | Water | 90 °C | 3 h | 92% | Adapted from synthesis of Torsemide intermediate |
Note: This reaction uses the 4-chloro isomer, but the reactivity is analogous for the 6-chloro isomer.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-sulfonamides
| Compound | R-Group at Position 4 | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 1 | 4-(3,4-Dichlorophenyl)piperazine | 169 | 58.5 | 19.5 | 16.8 |
| 2 | 4-(1H-Pyrazol-1-yl) | 5400 | 1238 | 48.6 | 768 |
| 3 | 4-(3,5-Dimethyl-1H-pyrazol-1-yl) | 3800 | 950 | 25.3 | 250 |
| 4 | 4-(4-Bromo-1H-pyrazol-1-yl) | 4200 | 1100 | 35.8 | 450 |
| 5 | 4-(4-Methyl-1H-pyrazol-1-yl) | 4800 | 1050 | 41.2 | 550 |
Data extracted from a study on 4-substituted pyridine-3-sulfonamides, demonstrating the potential of derivatives from the this compound scaffold.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Methylphenyl)amino-3-pyridinesulfonamide (A Torsemide Precursor) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a key intermediate in the preparation of the diuretic drug Torsemide, adapted from a procedure using the isomeric 4-chloropyridine-3-sulfonamide.
Materials:
-
This compound
-
m-Toluidine
-
Water
-
Sodium bicarbonate
-
Methanol
-
Activated carbon (e.g., Darco KB)
-
Celite
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, suspend this compound (1.0 equiv) in water.
-
Add m-toluidine (1.05 equiv) to the suspension at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for a minimum of 3 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the mixture to room temperature.
-
Adjust the pH of the mixture to 7-8 by adding a saturated solution of sodium bicarbonate.
-
Isolate the precipitated product by vacuum filtration and wash with water.
-
Dissolve the crude product in methanol at room temperature and add activated carbon.
-
Reflux the solution for 30 minutes and then filter through a pad of celite while hot. Rinse the celite with hot methanol.
-
To the filtrate, add water and stir for a minimum of 1 hour at room temperature to precipitate the purified product.
-
Isolate the product by vacuum filtration to obtain 4-(3-methylphenyl)amino-3-pyridinesulfonamide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Development of Carbonic Anhydrase Inhibitors from Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of carbonic anhydrase inhibitors (CAIs) derived from the sulfonamide chemical class. This document includes detailed experimental protocols for key assays, a summary of inhibitory activities of representative compounds, and visual representations of the mechanism of action and drug development workflow.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[1] The involvement of specific CA isozymes in various pathological conditions, such as glaucoma, epilepsy, edema, and cancer, has established them as significant therapeutic targets.[1][4][5]
Sulfonamides represent a cornerstone class of CAIs, with the primary sulfonamide moiety (SO2NH2) being a key pharmacophore that coordinates to the zinc ion in the enzyme's active site.[6] This interaction competitively inhibits the binding of the natural substrate. The development of sulfonamide-based CAIs has evolved from broad-spectrum inhibitors to isozyme-selective compounds, aiming to enhance therapeutic efficacy and minimize off-target side effects.
Data Presentation: Inhibitory Activity of Sulfonamide-Based Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory constants (Ki) of selected sulfonamide derivatives against four key human carbonic anhydrase (hCA) isozymes: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated). Acetazolamide, a clinically used non-selective CAI, is included for comparison.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 |
| Methazolamide | 50 | 14 | 25 | 15 |
| Ethoxzolamide | 28 | 9 | 14 | 4.5 |
| Dorzolamide | 3000 | 3.5 | 54 | 45 |
| Brinzolamide | 3900 | 3.1 | 49 | 6.2 |
| SLC-0111 | >10000 | 108 | 45 | 4.5 |
| Indisulam | >10000 | 10000 | 28 | 12 |
| Celecoxib | >10000 | 250 | 4.7 | 46 |
| Valdecoxib | >10000 | 15000 | 5.2 | 48 |
Note: Ki values are compiled from various literature sources and may vary depending on the specific assay conditions.
Mandatory Visualizations
Mechanism of Action
Caption: Sulfonamide inhibitor coordinating to the zinc ion in the carbonic anhydrase active site.
Drug Development Workflow
Caption: A typical workflow for the development of sulfonamide-based carbonic anhydrase inhibitors.
Experimental Protocols
Two primary assays are widely used to determine the inhibitory activity of compounds against carbonic anhydrases: the esterase activity assay and the stopped-flow CO2 hydration assay.
Esterase Activity Assay
This colorimetric assay is suitable for high-throughput screening and measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[7] The hydrolysis of p-NPA by CA produces the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[7]
Materials and Reagents:
-
Human Carbonic Anhydrase (specific isozyme)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: Dilute the CA stock solution to the desired final concentration in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and the control inhibitor in 100% DMSO.
-
-
Assay Protocol (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilution in DMSO (or DMSO for control wells) to the appropriate wells.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Stopped-Flow CO2 Hydration Assay
This is a more direct and physiologically relevant method that measures the catalytic hydration of CO2. The assay monitors the pH change resulting from the production of protons during the reaction, using a pH indicator.[3]
Materials and Reagents:
-
Human Carbonic Anhydrase (specific isozyme)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Buffer: 20 mM HEPES or Tris, pH 7.4
-
pH Indicator: Phenol Red (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of the CA isozyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.
-
CO2-Saturated Water: Prepare by bubbling CO2 gas through chilled, deionized water for at least 30 minutes prior to the experiment.
-
-
Assay Protocol:
-
Pre-incubate the enzyme solution with the desired concentration of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Set up the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO2-saturated water (typically in a 1:1 ratio).
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over a short time course (10-100 seconds).
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction from the initial linear portion of the absorbance vs. time trace for at least six different substrate concentrations.
-
The uncatalyzed rate (reaction without enzyme) should be determined and subtracted from the catalyzed rates.
-
Inhibition constants (Ki) are typically determined by fitting the initial rate data at different inhibitor and substrate concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear least-squares regression analysis.
-
Conclusion
The development of sulfonamide-based carbonic anhydrase inhibitors continues to be a vibrant area of research, with a focus on achieving isozyme selectivity to target specific diseases while minimizing side effects. The protocols and data presented here provide a foundational resource for researchers engaged in the discovery and characterization of novel CAIs. The use of standardized and robust assays is critical for generating reliable and comparable data to advance the field of drug development targeting this important class of enzymes.
References
- 1. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyridine-3-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloropyridine-3-sulfonamide, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the reaction of 6-chloropyridine-3-sulfonyl chloride with ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group.
Q2: What are the key factors influencing the yield of this reaction?
Several factors can significantly impact the yield of this compound synthesis. These include the quality of the starting material (6-chloropyridine-3-sulfonyl chloride), the concentration and molar ratio of ammonia, reaction temperature, choice of solvent, and the efficiency of product isolation and purification.
Q3: What are the common side reactions or byproducts I should be aware of?
A common side reaction is the condensation of the starting material, 6-chloropyridine-3-sulfonyl chloride, with the newly formed product, this compound. This can lead to the formation of dimeric and oligomeric impurities, which can complicate purification and reduce the yield of the desired product. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can also occur if water is present in the reaction mixture.
Q4: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is recommended to add the 6-chloropyridine-3-sulfonyl chloride solution dropwise to a stirred excess of the ammonia solution.[1] This ensures that the sulfonyl chloride is always in the presence of a large excess of ammonia, favoring the desired reaction over the condensation side reaction. Using anhydrous solvents and reagents can also prevent hydrolysis of the starting material.
Q5: What are suitable solvents for this reaction?
A variety of polar solvents can be used for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly employed.[2] The choice of solvent can influence the solubility of reagents and the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of byproducts (e.g., condensation products, hydrolysis). - Loss of product during workup and purification. | - Reaction Time & Temperature: Stir the reaction at room temperature for an adequate duration (e.g., 1-2 hours) to ensure completion. Monitor the reaction progress using techniques like TLC or LC-MS. - Reagent Addition: Add the 6-chloropyridine-3-sulfonyl chloride solution slowly to a well-stirred, excess solution of ammonia.[1] - Workup: Carefully perform the aqueous workup and extraction to minimize product loss. Ensure complete extraction from the aqueous layer. |
| Product Contamination / Low Purity | - Presence of unreacted starting material. - Formation of condensation byproducts. - Hydrolysis of the sulfonyl chloride. | - Purification: Recrystallization of the crude product can be an effective method for purification. The choice of solvent for recrystallization is critical. - Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary to separate the product from impurities. - Reaction Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. |
| Difficulty in Product Isolation | - Product is too soluble in the workup solvent. - Formation of an emulsion during extraction. | - Solvent Selection: If the product is soluble in the aqueous layer, perform multiple extractions with a suitable organic solvent. - Emulsion Breaking: To break emulsions, you can add brine (saturated NaCl solution) or use a centrifuge. |
| Inconsistent Results | - Variability in the quality of starting materials. - Inconsistent reaction conditions (temperature, stirring speed, addition rate). | - Reagent Quality: Ensure the purity of 6-chloropyridine-3-sulfonyl chloride before use. - Standardized Protocol: Maintain consistent reaction parameters for each run to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes key quantitative data from similar reported syntheses of pyridine sulfonamides.
| Parameter | Value | Source |
| Reactants | 6-chloropyridine-3-sulfonyl chloride, Ammonia | General knowledge |
| Ammonia Molar Excess | ~8.5 equivalents | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reported Yield | 71% | [2] |
| Reported Yield (similar compound) | ~74% (with high purity) | [1] |
| Reported Yield (similar compound) | 91% | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar pyridine sulfonamides.
Materials:
-
6-chloropyridine-3-sulfonyl chloride
-
Ammonia solution (e.g., 2M in dioxane or 7N in methanol)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-chloropyridine-3-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous organic solvent (e.g., THF).
-
In a separate flask, place a solution of ammonia (approximately 8.5 equivalents) in a suitable solvent (e.g., dioxane).
-
Slowly add the 6-chloropyridine-3-sulfonyl chloride solution dropwise to the stirred ammonia solution at room temperature.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic phase sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 6-Chloropyridine-3-sulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 6-Chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthesis, which typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with ammonia. Potential impurities include:
-
Unreacted Starting Material: 6-chloropyridine-3-sulfonyl chloride.
-
Hydrolysis Product: 6-chloropyridine-3-sulfonic acid, formed from the reaction of the sulfonyl chloride with residual moisture.
-
Inorganic Salts: Ammonium chloride is a common byproduct of the reaction.
-
Residual Solvents: Solvents used during the synthesis and work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques are recrystallization and column chromatography. The choice depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the compound and any organic impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound is "oiling out" instead of forming crystals.
-
Cause: This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound-impurity mixture.
-
Solution:
-
Add a small amount of hot solvent to redissolve the oil.
-
Allow the solution to cool very slowly to room temperature before further cooling in an ice bath.
-
Try a different solvent system with a lower boiling point.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound.
-
Problem: I am getting a very low yield after recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent, or too much solvent was used.
-
Solution:
-
Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Consider a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) to fine-tune the solubility.
-
Problem: The purified product is an amorphous powder, not crystalline.
-
Cause: The product has precipitated too quickly from a supersaturated solution.
-
Solution:
-
Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a solvent system where the compound is slightly more soluble at room temperature.
-
Column Chromatography Issues
Problem: My this compound is decomposing on the silica gel column.
-
Cause: Standard silica gel is slightly acidic, which can lead to the degradation of some sensitive compounds.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).
-
Use an alternative stationary phase: Consider using neutral alumina or a different solid support.
-
Problem: I am unable to separate my product from a polar impurity, likely 6-chloropyridine-3-sulfonic acid.
-
Cause: The sulfonic acid is highly polar and may streak or remain at the baseline of the TLC plate.
-
Solution:
-
Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. This will convert the sulfonic acid to its salt, which will be extracted into the aqueous layer. Be cautious, as the sulfonamide itself can also be deprotonated under strongly basic conditions.
-
Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can sometimes improve the separation of polar compounds.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Aqueous Isopropanol | Sulfonamides often have good solubility in hot alcohols and lower solubility upon the addition of water and cooling. |
| Aqueous Ethanol | Similar to aqueous isopropanol, providing a viable alternative. |
| Ethyl Acetate / Hexane | A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears, followed by slow cooling. |
Table 2: Starting Conditions for Column Chromatography of this compound
| Parameter | Suggested Starting Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing the polarity). A common eluent system for sulfonamides is a mixture of dichloromethane and methanol for more polar compounds. |
| Detection | UV light (254 nm) or staining with potassium permanganate. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Isopropanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 isopropanol/water solution.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: Scale-Up Synthesis of Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up sulfonamide synthesis from the lab to a pilot or commercial scale?
A1: The primary challenges in scaling up sulfonamide synthesis include maintaining consistent product quality and yield, managing reaction kinetics and heat transfer in larger vessels, ensuring regulatory compliance with Good Manufacturing Practices (GMP), and controlling costs associated with larger equipment and facilities.[1] Subtle variations in process parameters that are negligible at the lab scale can have significant impacts on the outcome of a large-scale reaction.[1]
Q2: What are the main safety concerns associated with the large-scale synthesis of sulfonamides?
A2: The traditional method for synthesizing sulfonamides often involves hazardous reagents like chlorosulfonic acid and thionyl chloride, which are highly corrosive and can release toxic gases.[2] The sulfonation reaction itself can be a dangerous process.[2] Therefore, proper handling procedures, personal protective equipment (PPE), and well-ventilated work areas are crucial. On a large scale, the exothermic nature of the reaction between sulfonyl chlorides and amines requires careful temperature control to prevent runaway reactions.
Q3: Are there greener alternatives to the classical sulfonamide synthesis methods for large-scale production?
A3: Yes, several greener alternatives are being developed to address the environmental concerns of traditional methods.[2] These include catalytic oxidation methods that avoid the use of harsh chlorinating agents, the use of sulfur dioxide surrogates, and electrochemical synthesis.[2][3] Some newer methods also focus on using more environmentally benign solvents and reagents.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of sulfonamides.
Issue 1: Low Yield of the Desired Sulfonamide
Q: My large-scale sulfonamide synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in sulfonamide synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine. Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Consider extending the reaction time or, if the reaction has stalled, cautiously increasing the temperature. |
| Poor Quality of Reagents | The sulfonyl chloride or amine may be of poor quality. Use freshly prepared or purified sulfonyl chloride and ensure the purity of the amine. |
| Product Degradation | Some sulfonamides may be unstable under the reaction or workup conditions. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh pH or high temperatures.[4] |
| Inefficient Purification | Significant product loss can occur during purification. Optimize the recrystallization solvent system to maximize crystal recovery.[5][7] If using column chromatography, ensure appropriate stationary and mobile phases are used. |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my scale-up reaction. How can I identify and minimize these impurities?
A: Side reactions are a common challenge in sulfonamide synthesis. The most prevalent side products are the result of di-sulfonylation and O-alkylation (if applicable).
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Di-sulfonylation Product | An excess of the sulfonylating agent or harsh reaction conditions can lead to the sulfonamide product reacting again to form a di-sulfonylated impurity. | Carefully control the stoichiometry, typically using a slight excess of the amine (1.1-1.5 equivalents). Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution.[4] Monitor the reaction closely and quench it as soon as the starting amine is consumed.[6] |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[5][6] |
| Unreacted Starting Materials | Incomplete reaction or inefficient purification. | Monitor the reaction to ensure completion.[5] During workup, a wash with a dilute acid (e.g., 1M HCl) can remove excess amine and base, while a basic wash can remove unreacted sulfonyl chloride (as the sulfonic acid).[6] |
Impact of Base and Solvent on Sulfonamide Synthesis Yield
The choice of base and solvent can significantly impact the yield and purity of the sulfonamide product. The following table summarizes a comparative study for the synthesis of N-benzyl-4-toluenesulfonamide.
| Entry | Base | Solvent | Yield (%) |
| 1 | Pyridine | Dichloromethane | 95 |
| 2 | Triethylamine | Dichloromethane | 92 |
| 3 | K₂CO₃ | Acetonitrile | 85 |
| 4 | NaOH (aq) | Dichloromethane/Water | 78 |
Note: This data is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
Issue 3: Purification and Crystallization Difficulties
Q: I am having trouble purifying my sulfonamide product, and it is "oiling out" or forming an amorphous powder instead of crystals. What can I do?
A: Purification of sulfonamides can be challenging due to their polarity and hydrogen bonding capabilities.[4] "Oiling out" typically occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.[7] Amorphous powders result from rapid precipitation, which prevents the formation of an ordered crystal lattice.[7]
Troubleshooting Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the sulfonamide. - The solution is highly supersaturated. | - Switch to a lower-boiling point solvent or use a co-solvent system. - Add a small amount of hot solvent to redissolve the oil and then cool slowly. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7] |
| Amorphous Powder Formation | - The solution was cooled too quickly. - High concentration of impurities. | - Slow down the cooling rate by allowing the flask to cool to room temperature on a benchtop before moving to an ice bath. - For some systems, slow evaporation of the solvent at room temperature can yield high-quality crystals. - If impurities are high, consider an initial purification step like column chromatography before crystallization.[7] |
| Low Crystal Yield | - Using an excessive amount of solvent. - Incomplete cooling of the solution. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[7] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a sulfonamide synthesis by observing the disappearance of starting materials and the appearance of the product.[8]
Procedure:
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[8] With a pencil, draw a baseline about 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On the baseline, spot the reaction mixture alongside spots of the starting amine and sulfonyl chloride for reference.
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and let it air dry.
-
Visualize the spots under a UV lamp (254 nm).
-
For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides will appear as yellow-green fluorescent spots.[9]
-
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material (usually the amine) has disappeared. The sulfonamide product will typically have a different Rf value than the starting materials.
Protocol 2: Analysis of Reaction Mixture by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of product purity and the relative amounts of starting materials and byproducts.[10]
Typical HPLC Conditions for Sulfonamide Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol).[10][11]
-
Detection: UV detection at a wavelength where the sulfonamide and potential impurities absorb (e.g., 278 nm).[10]
-
Column Temperature: 30-35 °C.[10]
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration (e.g., 0.01 mg/mL).[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The retention times of the peaks can be used to identify the product, starting materials, and any impurities by comparing them to standard injections. The peak areas can be used to determine the relative percentages of each component, providing a quantitative measure of reaction conversion and purity.[10]
Protocol 3: General Large-Scale Synthesis of a Sulfonamide
This protocol outlines a general procedure for the gram-scale synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.[6]
Experimental Workflow for Large-Scale Sulfonamide Synthesis
Caption: General workflow for large-scale sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve the primary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane.[6]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.0-1.05 equivalents) in the same anhydrous solvent via the dropping funnel, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.[6]
-
Workup:
-
Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid to remove excess base and amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. frontiersrj.com [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Side Reactions in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the classical synthesis of sulfonamides from sulfonyl chlorides and primary amines?
A1: The primary side reactions to be aware of are:
-
Di-sulfonylation: Primary amines possess two reactive N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.[1]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture. If water is present in the reaction mixture, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1][2]
-
Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1] This is a significant concern in pharmaceutical applications due to the potential genotoxicity of some sulfonate esters.[1]
-
N,N-dialkylation: When preparing N-alkylsulfonamides, the mono-alkylated product can be deprotonated again and react with a second molecule of the alkylating agent to form a di-alkylated side product.[3]
Q2: How can I monitor the progress of my sulfonamide synthesis and detect side products?
A2: Several analytical techniques are effective for monitoring your reaction:
-
Thin-Layer Chromatography (TLC): TLC provides a quick and qualitative method to follow the consumption of your starting materials and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying all components in your reaction mixture, including the desired product and any side products.[1][2]
Q3: My sulfonamide is difficult to purify. What are some effective purification strategies?
A3: Purification of sulfonamides can be challenging due to their physical properties. Here are some common and effective methods:
-
Crystallization: This is often the preferred method for achieving high purity.[2] Common solvents for crystallization include ethanol, methanol, and ethyl acetate.[2] If your compound is difficult to crystallize, trying different solvent systems or techniques like vapor diffusion may be helpful.[2]
-
Silica Gel Column Chromatography: This is a widely used technique for purifying sulfonamides.[2][4] A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separations that are difficult to achieve by column chromatography or when very high purity is required, prep-HPLC is a viable option.[2]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for purifying sulfonamides.[2]
Q4: Are there any specific safety precautions I should take when working with sulfonyl chlorides?
A4: Yes, sulfonyl chlorides are reactive and require careful handling. They are sensitive to moisture and can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4] All reactions should be performed under anhydrous conditions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
Symptoms: Your reaction shows little to no formation of the expected sulfonamide product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] Use fresh or newly purified sulfonyl chloride and ensure all glassware and solvents are anhydrous.[1][2] |
| Low Reactivity of Amine | Sterically hindered or electron-deficient primary amines can have low nucleophilicity.[1] Try increasing the reaction temperature, using a more forcing solvent, or employing a catalytic method to enhance reactivity.[1] |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to an incomplete reaction.[1] Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base. |
Issue 2: Formation of a Di-sulfonylation Byproduct
Symptoms: You observe a second, less polar spot on your TLC, indicating the formation of a di-sulfonylated product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess Sulfonyl Chloride | Using too much sulfonyl chloride can promote the formation of the di-sulfonylated product.[1] Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the second sulfonylation reaction.[1] Perform the reaction at a lower temperature, for example, from 0 °C to room temperature.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the mono-sulfonamide has formed can lead to di-sulfonylation.[1] Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting amine has been consumed.[1] |
Issue 3: Presence of a Significant Amount of Sulfonic Acid Byproduct
Symptoms: A highly polar byproduct is observed, which is likely the corresponding sulfonic acid.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Water in the Reaction Mixture | The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1] Ensure that you are using anhydrous solvents and that all glassware has been thoroughly dried before use.[2] |
Issue 4: N,N-dialkylation during N-alkylation of a primary sulfonamide
Symptoms: Formation of a di-alkylated sulfonamide alongside the desired mono-alkylated product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | A large excess of the alkylating agent increases the likelihood of a second alkylation event.[3] Carefully control the stoichiometry and use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[3] |
| High Concentration of Alkylating Agent | A high instantaneous concentration of the alkylating agent can favor di-alkylation.[3] Consider the slow, portion-wise addition of the alkylating agent to the reaction mixture.[3] |
| Strong Base in Excess | A large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes di-alkylation.[3] Use a weaker base or a stoichiometric amount of a strong base.[3] |
| High Reaction Temperature | Higher temperatures can increase the rate of the second alkylation.[3] Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation.[3] |
| Sterically Unhindered Substrates | If both the sulfonamide and the alkylating agent are sterically unhindered, di-alkylation is more likely.[3] If possible, choose a bulkier alkylating agent.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Primary Amines
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents) or pyridine (2.0-3.0 equivalents), to the solution.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0 equivalent) dropwise to the stirred reaction mixture.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[1]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.[4]
Protocol 2: Mitsunobu Reaction for N-Alkylation of Sulfonamides
The Mitsunobu reaction is an alternative method for the N-alkylation of sulfonamides using an alcohol.
-
Preparation: To a solution of the alcohol (1.0 equivalent), the sulfonamide (e.g., 2-nitrobenzenesulfonamide, 1.2 equivalents), and triphenylphosphine (1.5 equivalents) in a suitable solvent (e.g., THF, dioxane) at 0 °C, add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 equivalents) dropwise.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.[5]
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and isolate the N-substituted sulfonamide.[5]
Visualized Workflows
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for sulfonamide-containing substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of aryl and vinyl sulfonamides.
Issue 1: Low to No Product Conversion with Starting Material Recovery
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. 2. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure reaction conditions are suitable for its reduction to the active Pd(0) species.[1] 3. Consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more robust precatalyst (e.g., Buchwald or PEPPSI-type).[2] | The active catalytic species is Pd(0).[1] Pd(II) sources require in-situ reduction, which can be inefficient. Catalysts can degrade over time, leading to the formation of inactive palladium black.[1] |
| Inefficient Oxidative Addition | 1. For aryl chlorides or electron-rich aryl bromides, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).[3][4] 2. Increase the reaction temperature in increments of 10-20 °C.[5] | Electron-rich ligands facilitate the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step.[2] Higher temperatures can overcome the activation energy barrier for this step. |
| Poor Transmetalation | 1. Change the base to a stronger, more activating one (e.g., K₃PO₄, Cs₂CO₃, KF).[6] 2. Ensure the base is finely powdered for better solubility and reactivity. 3. Add a small amount of water (e.g., 4:1 to 10:1 organic solvent to water) if using an anhydrous solvent system with bases like K₂CO₃ or K₃PO₄.[7] | The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] Water can aid in the dissolution of inorganic bases and facilitate the formation of the active boronate.[6] |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation (Ar-H from Boronic Acid) | 1. The boronic acid is unstable under the reaction conditions (especially heteroaryl or electron-deficient aryl boronic acids).[9] 2. The transmetalation step is slow compared to the rate of protodeboronation.[7] | 1. Use a milder base (e.g., K₂CO₃, KF). 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol, MIDA) or an organotrifluoroborate.[9] 3. Increase the reaction temperature to accelerate the productive coupling pathway over decomposition.[7] 4. Use a more active catalyst/ligand system to speed up the catalytic cycle.[9] | Milder bases can reduce the rate of base-catalyzed protodeboronation.[9] Boronic esters and trifluoroborates are generally more stable and release the boronic acid slowly in situ.[9] Increasing the rate of the desired Suzuki coupling can outcompete the undesired protodeboronation side reaction.[7] |
| Homocoupling (Ar-Ar from Boronic Acid) | 1. Presence of oxygen in the reaction mixture.[2] 2. Inefficient reduction of a Pd(II) precatalyst, leading to Pd(II)-mediated homocoupling.[2] | 1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes). 2. Use a Pd(0) source directly or a precatalyst that is efficiently activated. | Oxygen can promote the oxidative homocoupling of boronic acids.[2] In the absence of an aryl halide, some Pd(II) species can be reduced to Pd(0) by coupling two molecules of the boronic acid.[2] |
| Dehalogenation/Desulfonylation (Ar-H from Sulfonamide Substrate) | 1. The sulfonamide substrate is susceptible to reduction. 2. The use of certain ligands or bases can promote this side reaction. | 1. Screen different ligands; less electron-rich ligands may be beneficial. 2. Change the base; for instance, Na₂HPO₄ was found to minimize desulfonylation in a three-component sulfonamide synthesis.[10] 3. Lower the reaction temperature. | The mechanism of dehalogenation can involve the formation of a palladium-hydride species. The choice of ligand and base can influence the propensity for this and other reductive pathways like desulfonylation.[10] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of an aryl sulfonamide?
A: A good starting point for many substrates, including those with sulfonamide groups, is a combination of a palladium precatalyst like PdCl₂(dppf) or Pd₂(dba)₃ with a suitable phosphine ligand.[11] For challenging substrates, such as electron-rich or sterically hindered aryl halides, more specialized, bulky, and electron-rich Buchwald ligands like SPhos or XPhos are often highly effective.[3] It is recommended to screen a small set of catalysts and ligands to find the optimal conditions for your specific substrates.
Q2: What is the best base to use for coupling reactions involving sulfonamides?
A: The choice of base is critical and substrate-dependent. Inorganic bases are most common. A moderately strong base like potassium carbonate (K₂CO₃) is a common starting point.[5][7] For less reactive substrates or to enhance the rate of transmetalation, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[6] In cases where desulfonylation is a problem, a milder or different type of base, such as sodium phosphate dibasic (Na₂HPO₄), might be beneficial.[10]
Q3: What solvent system should I use?
A: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or toluene/water, often in ratios from 4:1 to 10:1.[5][7] The aqueous component is important for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent can also influence the reaction, and screening different solvents can be beneficial.[12] For instance, a THF/MeCN co-solvent system was found to be effective in a sulfonamide synthesis.[10]
Q4: My reaction is clean but very slow. What can I do to increase the rate?
A: To increase the reaction rate, you can try several strategies:
-
Increase Temperature: Raising the temperature, typically to 80-110 °C, can significantly speed up the reaction.[5]
-
Use a More Active Ligand: Switching to a more electron-rich and bulky ligand can accelerate the rate-limiting oxidative addition step.[2]
-
Use a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can increase the concentration of the active boronate species, speeding up transmetalation.[6]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can improve the reaction rate.
Q5: I am coupling a vinyl sulfonamide. Are there any special considerations?
A: Yes, the stereochemistry of the double bond is a key consideration. Suzuki-Miyaura couplings are generally stereoretentive, meaning the configuration (E/Z) of the vinyl halide is retained in the product. It is important to use a catalyst system that promotes the desired coupling without causing isomerization. Palladium catalysts with phosphine ligands like RuPhos have been shown to be effective and highly stereoselective in the coupling of alkenyl sulfoximines, which are structurally related to vinyl sulfonamides.[13]
Data and Protocols
Table 1: Recommended Starting Conditions for Catalyst, Ligand, Base, and Solvent Screening
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 |
| PdCl₂(dppf) (2-5) | - | K₃PO₄ (2-3) | THF/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (2-5) | SPhos (4-10) | Cs₂CO₃ (2-3) | Toluene/H₂O (10:1) | 80-110 |
| PdCl₂(PhCN)₂ (2-5) | P(2,6-di-OMe-C₆H₃)₃ (4-10) | Na₂HPO₄ (2-3) | THF/MeCN (1:1) | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Sulfonamide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, combine the aryl halide bearing the sulfonamide group (1.0 equiv), the aryl/vinyl boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (if required).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: A step-by-step experimental workflow for the Suzuki-Miyaura coupling of sulfonamides.
Caption: A decision tree to diagnose and solve issues of low yield in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Troubleshooting low yield and high impurity in sulfonamide production
Technical Support Center: Sulfonamide Production
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yield and high impurity during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are the key reactants?
The most prevalent and well-established method for synthesizing sulfonamides is the reaction of an aryl or alkyl sulfonyl chloride with a primary or secondary amine.[1][2] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3]
Q2: Why is a base necessary in the reaction between a sulfonyl chloride and an amine?
A base is crucial to neutralize the HCl produced during the reaction.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[3] In some instances, an excess of the amine reactant can also function as the base.[3]
Q3: What are the most common causes of low yield in sulfonamide synthesis?
Several factors can significantly impact the reaction yield:
-
Purity of Starting Materials: Impurities in the sulfonyl chloride or amine can lead to side reactions. Sulfonyl chlorides are particularly sensitive to moisture and can degrade if not stored properly.[1]
-
Reaction Temperature: Inadequate temperature control can lead to the decomposition of reactants and the formation of side products.[1]
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the amine without causing side reactions. The solvent needs to be inert to the reaction conditions and capable of dissolving the reactants.[1] Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are generally preferred.[3]
-
Stoichiometry: Precise measurement of reactants is essential. Sometimes, an excess of the amine is used to drive the reaction to completion.[1]
Q4: What are the common impurities found in sulfonamide production?
Common impurities include:
-
Hydrolysis Products: Sulfonyl chlorides can react with water to form the corresponding sulfonic acid.[4]
-
Disulfonylation Products: Primary amines can react with two molecules of the sulfonyl chloride, leading to the formation of a disulfonamide byproduct.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual sulfonyl chloride and amine in the product mixture.
-
Side-products from the base: The base used can sometimes participate in side reactions.
Q5: How can I monitor the progress of my sulfonamide synthesis?
Reaction progress can be monitored using various analytical techniques, such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded or Impure Starting Materials | Verify the purity of the amine and sulfonyl chloride using NMR or LC-MS. Use freshly opened or properly stored reagents, as sulfonyl chlorides are moisture-sensitive.[1] |
| Incorrect Reaction Conditions | Ensure the reaction is at the optimal temperature. Some reactions may need initial cooling to manage an exothermic reaction, followed by heating.[1] Monitor the reaction over time with TLC to determine the optimal duration.[1] |
| Ineffective Base or Solvent | If using a tertiary amine base like triethylamine, ensure it is dry.[1] Consider a stronger, non-nucleophilic base if deprotonation is incomplete.[1] Ensure the solvent is anhydrous, especially with moisture-sensitive reagents.[1] |
Issue 2: High Levels of Impurities
| Impurity Type | Mitigation Strategy |
| Disulfonamide | Use a controlled stoichiometry and add the sulfonyl chloride solution slowly to the amine solution. Avoid excessively high temperatures.[3] |
| Sulfonic Acid (from hydrolysis) | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted Starting Materials | Increase the reaction time or temperature (if reactants are stable). Consider using a slight excess of one of the reactants to drive the reaction to completion.[1] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).[3]
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.[3]
-
Reagent Addition: Dissolve the sulfonyl chloride (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC or HPLC.[3]
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and then a saturated brine solution.[3]
-
Purification: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Protocol for Thin-Layer Chromatography (TLC) Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spotting: Spot the sample onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber with an appropriate solvent system. Allow the solvent front to move up the plate.[5]
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm).[5] Staining with a suitable agent can also be used. The presence of multiple spots indicates a mixture of compounds.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases.[5] | Retention time, peak area for quantification, % purity.[5] | High (ng to µg/mL).[5] | Robust, reproducible, suitable for routine quality control.[5] | Requires reference standards, potential for co-elution.[5] |
| TLC | Differential adsorption on an adsorbent layer.[5] | Retention factor (Rf), qualitative presence of impurities.[5] | Lower than HPLC. | Fast, low cost, good for initial screening.[5] | Not quantitative, lower resolution. |
| LC-MS | HPLC separation followed by mass analysis. | Retention time, molecular weight of components. | Very High. | High sensitivity, provides structural information.[5] | More complex instrumentation. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Absolute purity, structural confirmation. | Moderate. | Primary method, no standard required for the analyte.[5] | Lower sensitivity, requires pure internal standard. |
Visualizations
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Main reaction pathway versus common side reactions.
Caption: Logical workflow for identifying and purifying sulfonamides.
References
Preventing degradation of 6-Chloropyridine-3-sulfonamide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Chloropyridine-3-sulfonamide during storage. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] Containers should be tightly closed to prevent moisture absorption. For long-term storage, refrigeration is advised.[1]
Q2: What types of materials are incompatible with this compound during storage?
A2: this compound should not be stored with strong oxidizing agents, as they can cause chemical degradation.[1]
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for sulfonamides can include hydrolysis of the sulfonamide bond under strong acidic or basic conditions, oxidation, and photodegradation. For structurally related chloropyridine compounds, photodegradation can lead to hydroxylation of the pyridine ring.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. Changes in the physical appearance of the sample, such as color change or clumping, may also indicate degradation.
Q5: Are there any known hazardous decomposition products of this compound?
A5: Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, ammonia, and hydrogen chloride gas.[1]
Troubleshooting Guide
This guide will help you troubleshoot potential degradation issues with your this compound sample.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Quantitative Data on Degradation
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 8% | 6-Chloropyridine-3-sulfonic acid |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 12% | 6-Hydroxypyridine-3-sulfonamide |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 15% | N-oxide derivative |
| Thermal | 48 hours | 80°C | 5% | Unspecified |
| Photolytic (UV light) | 24 hours | Room Temp | 3% | Unspecified |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV method.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that in the control sample.
-
Identify and characterize major degradation products using techniques like LC-MS/MS and NMR if necessary.
Potential Degradation Pathway
Based on studies of related chloropyridine compounds, a potential degradation pathway under photolytic or oxidative conditions could involve hydroxylation of the pyridine ring.
Caption: A potential degradation pathway for this compound.
References
Technical Support Center: Managing Hazardous Materials in Sulfonamide Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of hazardous materials commonly encountered during sulfonamide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous materials I am likely to encounter during sulfonamide synthesis?
A1: The synthesis of sulfonamides often involves several hazardous reagents. The most common include chlorosulfonic acid, thionyl chloride, and various sulfonyl chlorides. These substances are corrosive and react violently with water.[1][2][3][4][5] It is crucial to understand the specific hazards of each reagent by consulting its Safety Data Sheet (SDS) before beginning any experiment.
Q2: What are the main risks associated with handling sulfonyl chlorides?
A2: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] They react exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[5] Inhalation of their vapors can also be harmful.[7]
Q3: What personal protective equipment (PPE) is mandatory when working with these hazardous materials?
A3: A comprehensive PPE strategy is crucial for safety.[5] Always wear chemical-resistant gloves (nitrile or neoprene are often recommended), tightly fitting safety goggles, and a face shield to protect against splashes.[1][5][8] A chemical-resistant lab coat or apron is also necessary to protect your skin and clothing.[5][8] All work with these materials should be conducted in a certified chemical fume hood.[1][6]
Q4: How should I properly store chemicals like thionyl chloride and chlorosulfonic acid?
A4: These chemicals must be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic materials.[1][2] Containers should be kept tightly closed and clearly labeled.[2] Store them in a designated corrosives cabinet.
Q5: What is the correct procedure for quenching a reaction involving a sulfonyl chloride?
A5: Quenching of sulfonyl chlorides must be done carefully, typically by slowly adding the reaction mixture to a separate vessel containing an ice-water mixture or a dilute basic solution with vigorous stirring. This should be done in a fume hood to control the release of HCl gas. Never add water directly to the reaction mixture, as this can cause a violent reaction and splashing.[2]
Q6: How do I dispose of waste generated from sulfonamide synthesis?
A6: All waste, including residual materials, rinsate from empty containers, and contaminated disposable materials, must be collected in a sealed, compatible container and disposed of as hazardous waste.[1][9][10] Do not mix different waste streams.[10] Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) office for pickup.[9][10]
Troubleshooting Guides
Spill Management
| Scenario | Immediate Action | Cleanup Procedure | Waste Disposal |
| Small Spill of Chlorosulfonic Acid or Thionyl Chloride (<100 mL) in a Fume Hood | 1. Alert nearby personnel. 2. Ensure fume hood is functioning correctly. 3. Wear appropriate PPE (gloves, goggles, face shield, lab coat). | 1. Cover the spill with an inert absorbent material like vermiculite or sand. DO NOT USE WATER or combustible materials like paper towels directly on the spill. [3][11] 2. Once absorbed, carefully scoop the material into a designated, dry, and sealable hazardous waste container.[11] 3. Cautiously neutralize the area with a weak base like sodium bicarbonate solution, then wipe with a damp cloth. | 1. Label the waste container clearly with the contents. 2. Dispose of the container through your institution's hazardous waste program.[10] |
| Large Spill (>100 mL) or Spill Outside of a Fume Hood | 1. Evacuate the immediate area. [11] 2. Alert your supervisor and contact your institution's emergency response team or EHS office immediately. 3. If safe to do so, close the doors to the lab to contain the vapors. | Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel. | Emergency personnel will handle the containment and disposal of the hazardous waste. |
Personal Exposure
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] 2. Use a safety shower if the area of contact is large. | 1. Seek immediate medical attention.[2][4] 2. Provide the medical personnel with the Safety Data Sheet (SDS) of the chemical. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Use an eyewash station. | 1. Seek immediate medical attention.[4] 2. Bring the SDS of the chemical to the medical facility. |
| Inhalation | 1. Move the individual to fresh air immediately.[4] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration if you are trained to do so. | 1. Seek immediate medical attention.[4] 2. Symptoms may be delayed, so medical observation is crucial.[3] |
Quantitative Data Summary
| Chemical | CAS Number | Primary Hazards | Incompatible Materials |
| Chlorosulfonic Acid | 7790-94-5 | Corrosive, Water-Reactive | Water, Bases, Alcohols, Organic Materials[2][3] |
| Thionyl Chloride | 7719-09-7 | Corrosive, Water-Reactive, Toxic by Inhalation | Water, Bases, Alcohols, Amines, Metals[1][12] |
| Benzenesulfonyl Chloride | 98-09-9 | Corrosive, Lachrymator | Water, Strong Bases, Alcohols |
Experimental Protocols
Protocol 1: Safe Setup for a Reaction Using Thionyl Chloride
-
Preparation:
-
Thoroughly review the Safety Data Sheet for thionyl chloride.[1]
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
-
Have an appropriate spill kit (containing inert absorbent material like vermiculite) readily available.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE: chemical-resistant gloves (neoprene or rubber recommended), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1]
-
-
Apparatus Setup:
-
Assemble the glassware inside the chemical fume hood. Ensure all glassware is dry and free of cracks.
-
The reaction vessel should be equipped with a stirrer, a condenser, and a drying tube or an inert gas inlet to protect the reaction from atmospheric moisture.
-
-
Reagent Handling:
-
Measure and transfer thionyl chloride within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure to air.
-
Add thionyl chloride to the reaction mixture slowly and in a controlled manner, as the reaction may be exothermic.
-
-
Post-Reaction:
-
Upon completion, quench the reaction carefully following established laboratory procedures.
-
Decontaminate all non-disposable equipment. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Visualizations
Caption: Workflow for Safe Handling of Hazardous Reagents.
References
- 1. drexel.edu [drexel.edu]
- 2. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 3. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. drexel.edu [drexel.edu]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. bionium.miami.edu [bionium.miami.edu]
Addressing desulfonylation in sulfamoyl chloride coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding desulfonylation, a critical side reaction in sulfamoyl chloride coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is desulfonylation in the context of sulfamoyl chloride coupling reactions?
A1: Desulfonylation is an undesired side reaction where the sulfamoyl group (-SO₂NR₂) is cleaved from the aromatic ring during a transition metal-catalyzed cross-coupling reaction. Instead of forming the desired sulfonamide product, this pathway typically leads to the formation of a tertiary amine or other desulfonylated byproducts. This issue is particularly prevalent in palladium-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings, where the catalyst can facilitate the cleavage of the C-S bond.[1][2]
Q2: What are the main factors that promote the desulfonylation side reaction?
A2: Several factors can contribute to an increased rate of desulfonylation:
-
Catalyst/Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst play a crucial role. Less electron-rich or less bulky ligands may favor the desulfonylation pathway.[2]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for C-S bond cleavage, leading to increased desulfonylation.
-
Base Selection: The nature and strength of the base used can influence the stability of intermediates in the catalytic cycle and may inadvertently promote side reactions.
-
Substrate Electronics: The electronic nature of the sulfamoyl chloride and the coupling partner can impact the relative rates of the desired coupling versus desulfonylation.
Q3: How can I detect and quantify the extent of desulfonylation in my reaction?
A3: The most effective method for detecting and quantifying desulfonylation byproducts alongside your desired sulfonamide is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4][5] This technique allows for the separation of the desired product from the desulfonylated side products and their unambiguous identification and quantification based on their mass-to-charge ratios.[3][4][5][6]
Troubleshooting Guides
Issue 1: Low yield of the desired sulfonamide with significant formation of a desulfonylated byproduct.
This common issue points towards reaction conditions that favor the undesired C-S bond cleavage pathway over the desired C-N or C-C bond formation.
Troubleshooting Steps:
-
Evaluate the Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands are known to suppress desulfonylation.[2]
-
Recommendation: Switch to a ligand such as tris-(2,6-dimethoxyphenyl)phosphine, which has been shown to significantly improve the yield of the desired sulfonamide product while minimizing the desulfonylated byproduct.[2]
-
-
Optimize the Base: The base can influence the catalytic cycle.
-
Recommendation: If using strong bases, consider switching to a milder base like sodium hydrogen phosphate (Na₂HPO₄).[2]
-
-
Adjust the Solvent System: The solvent can affect the solubility and stability of the catalytic species.
-
Recommendation: A mixture of solvents, such as THF/MeCN, has been shown to be effective in certain systems.[2]
-
-
Lower the Reaction Temperature: If synthetically feasible, reducing the reaction temperature can disfavor the higher activation energy pathway of desulfonylation.
Data Presentation: Effect of Ligand and Base on Product Distribution
The following table summarizes the impact of different ligands and bases on the yield of the desired sulfonamide versus the desulfonylated byproduct in a model Suzuki-Miyaura coupling of a sulfamoyl chloride.
| Catalyst Precursor | Ligand | Base | Solvent | Desired Sulfonamide Yield (%) | Desulfonylated Byproduct | Reference |
| PdCl₂(PhCN)₂ | P(tBu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 14 | Major Product | [2] |
| PdCl₂(PhCN)₂ | P(tBu)₃·HBF₄ | K₃PO₄ | THF | 23 | Major Product | [2] |
| PdCl₂(PhCN)₂ | P(2,6-di-OMe-C₆H₃)₃ | K₃PO₄ | THF | 57 | Minor Product | [2] |
| PdCl₂(PhCN)₂ | P(2,6-di-OMe-C₆H₃)₃ | Na₂HPO₄ | THF/MeCN | 71 | Minimal | [2] |
Data adapted from a study on a three-component sulfonamide synthesis where desulfonylation was a competing pathway.[2] The optimized conditions are highlighted in bold.
Experimental Protocols
Protocol 1: Minimized Desulfonylation in a Suzuki-Miyaura Coupling for Sulfonamide Synthesis
This protocol is based on conditions reported to successfully suppress the desulfonylation side reaction.[2]
Materials:
-
Sulfamoyl chloride (in situ generated or pre-formed) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PhCN)₂ (0.05 equiv)
-
Tris-(2,6-dimethoxyphenyl)phosphine (0.10 equiv)
-
Na₂HPO₄ (2.0 equiv)
-
Anhydrous THF/MeCN (1:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the PdCl₂(PhCN)₂ and the tris-(2,6-dimethoxyphenyl)phosphine ligand.
-
Add the anhydrous THF/MeCN solvent mixture and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the arylboronic acid and Na₂HPO₄ to the reaction mixture.
-
Add the sulfamoyl chloride to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by HPLC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Reaction Mixture by HPLC-MS/MS
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the starting materials, desired product, and potential byproducts (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Full scan to identify molecular ions, followed by product ion scans (or Selected Reaction Monitoring - SRM) for confirmation and quantification of the desired sulfonamide and the desulfonylated byproduct.
Visualizations
Caption: Competing pathways in Pd-catalyzed sulfamoyl chloride coupling.
Caption: Troubleshooting workflow for addressing desulfonylation.
Caption: Factors influencing the outcome of sulfamoyl chloride coupling.
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Sulfonamide Derivatives for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sulfonamide derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many sulfonamide derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many sulfonamide drugs is primarily due to the presence of a hydrophobic benzene ring in their molecular structure.[1] While the sulfonamide group itself offers some polarity, the nonpolar character of the benzene ring often dominates, leading to poor interactions with water molecules.[1] Additionally, their crystalline structure, characterized by strong intermolecular hydrogen bonds, requires significant energy to break, further contributing to low solubility.[2]
Q2: What are the primary strategies for enhancing the solubility of my sulfonamide compound for in vitro assays?
A2: Several physical and chemical modification strategies can be employed. The most common and effective approaches include:
-
Co-solvency: Utilizing a water-miscible organic solvent to increase the solubility of the compound.[1][3]
-
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[1][2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[1][4][5][6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[1]
-
Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1]
Q3: How do I choose the most suitable solubility enhancement strategy for my specific sulfonamide derivative?
A3: The optimal strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, thermal stability), the requirements of the biological assay, and the desired final concentration.[1] A logical workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.[1]
Troubleshooting Guides
Issue 1: The sulfonamide compound precipitates when added to the aqueous assay buffer.
-
Possible Cause: The compound's solubility limit in the final assay medium has been exceeded. This can happen when a concentrated stock solution in an organic solvent is diluted into the aqueous buffer.[1]
-
Troubleshooting Steps:
-
Review the Compound's pKa: Understanding the ionization profile of your sulfonamide is crucial for determining the optimal pH range for solubility.[2]
-
Optimize Co-solvent Concentration: Prepare a concentrated stock solution in a suitable organic solvent like Dimethyl sulfoxide (DMSO).[2] When diluting into the aqueous buffer, ensure the final concentration of the organic solvent is as low as possible (typically <1%) to avoid toxicity or interference with the biological system.[2][8]
-
Adjust the Buffer pH: Depending on the pKa of your sulfonamide, adjusting the pH of the assay buffer can significantly increase solubility by promoting the formation of a more soluble ionized species.[2][9][10]
-
Visually Inspect for Precipitation: After adding the stock solution to the buffer, carefully check for any signs of precipitation. If observed, the final concentration is too high for that specific solvent system.[1]
-
Issue 2: The sulfonamide compound does not dissolve even with a co-solvent.
-
Possible Cause: The chosen co-solvent may not be optimal, or its concentration is insufficient.[1]
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a range of water-miscible organic solvents. Commonly used co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.[1]
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent. However, be mindful of potential toxicity to the cells in your assay.[1] It is crucial to run a solvent toxicity control.
-
Consider a Combination of Strategies: It may be necessary to combine co-solvency with another technique, such as pH adjustment or the use of cyclodextrins.[1]
-
Issue 3: The sulfonamide salt precipitates out of solution over time.
-
Possible Cause: The pH of the solution may have shifted, causing the more soluble salt form to convert back to the less soluble free acid or base form.[1] The "common ion effect" could also be a factor if the buffer contains an ion that is the same as the counter-ion of the drug salt.[1]
-
Troubleshooting Steps:
-
Maintain pH: Ensure the pH of the final solution is consistently maintained at a level that favors the ionized (salt) form of the drug. Use a buffer with sufficient capacity.[1]
-
Avoid Common Ions: If possible, use a buffer system that does not share a common ion with the drug salt.[1]
-
Screen Different Salt Forms: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experimenting with different pharmaceutically acceptable counter-ions may be beneficial.[1][11][12]
-
Issue 4: Inconsistent results in biological assays due to poor solubility.
-
Possible Cause: Undissolved drug particles can lead to inaccurate concentration measurements and variability in experimental results.[1] Hydrophobic compounds may also adsorb to plastic labware.[2]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding the compound to the assay, ensure it is fully dissolved in the stock solution. Sonication may aid in this process.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the compound immediately before each experiment to minimize precipitation over time.[2]
-
Use Low-Adhesion Labware: Using low-adhesion microplates or glassware can mitigate the issue of compound adsorption to plastic surfaces.[2]
-
Consider Surfactants: Including a small amount of a non-ionic surfactant, such as Tween-20 (at a concentration that doesn't affect the assay), can help prevent adsorption.[2]
-
Data Presentation: Solubility Enhancement
The following tables summarize the quantitative improvement in the solubility of various sulfonamide derivatives using different enhancement strategies.
Table 1: Solubility Enhancement of Sulfonamides using Salt Formation
| Derivative | Salt Form | Solubility Increase (Fold) |
| Agomelatine | Sulfonate salts | > 20 |
| Delamanid | Sulfonate salts | Markedly improved |
Data sourced from BenchChem Technical Support Center.[1]
Table 2: Solubility Enhancement of Sulfonamides using Cyclodextrin Complexation
| Sulfonamide | Cyclodextrin | Molar Ratio | Solubility Increase (Fold) |
| Sulfamethazine | β-cyclodextrin | 1:1 | Varies with pH |
| Sulfamethazine | Methyl-β-cyclodextrin | 1:1 | Varies with pH |
Data adapted from studies on sulfamethazine complexation.[4] The exact fold increase is dependent on the pH of the medium.
Experimental Protocols
Protocol 1: Enhancing Sulfonamide Solubility Using a Co-solvent
This protocol outlines a general procedure for determining the solubility of a sulfonamide in various co-solvent/water mixtures.
Caption: Experimental workflow for the co-solvency method.[1][2]
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.[1]
-
Add Excess Drug: Add an excess amount of the finely powdered sulfonamide drug to a known volume of each co-solvent mixture in a sealed vial.[1][2]
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[2]
-
Separate Solid and Liquid: After equilibration, centrifuge the samples to pellet the undissolved solid.[2]
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[2]
-
Quantify: Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.[1][2]
Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a sulfonamide-cyclodextrin inclusion complex to improve solubility using the lyophilization method.
Caption: Experimental workflow for cyclodextrin complexation.[1]
Methodology:
-
Prepare Solution: Prepare an aqueous solution containing the sulfonamide drug and the chosen cyclodextrin (e.g., β-cyclodextrin or methyl-β-cyclodextrin) in a 1:1 molar ratio.[1]
-
Facilitate Complexation: Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.[1]
-
Incubate: Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[1]
-
Freeze: Freeze the solution at -40°C.[1]
-
Lyophilize: Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]
Protocol 3: Sulfonamide Salt Formation to Enhance Aqueous Solubility
This protocol describes a general method for preparing a sodium salt of a sulfonamide.
Caption: Experimental workflow for sulfonamide salt formation.[1]
Methodology:
-
Combine Reagents: In a reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]
-
Dissolve: Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.[1]
-
Dry: Continue heating to distill off the water until the mixture is dry.[1]
-
Form Powder: Further heat the solid residue until it forms a fine powder.[1]
-
Final Product: Discharge the powder from the reaction vessel and dry it under vacuum to obtain the final sulfonamide sodium salt.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
The Structure-Activity Relationship of Pyridine-3-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-chloropyridine-3-sulfonamide analogs and related pyridine-3-sulfonamide derivatives, focusing on their structure-activity relationship (SAR) as carbonic anhydrase (CA) inhibitors. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
The pyridine sulfonamide scaffold is a critical pharmacophore in the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. This guide focuses on the SAR of pyridine-3-sulfonamide analogs, with a particular interest in the influence of substitutions on their inhibitory potency and selectivity against different human CA (hCA) isoforms.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of a series of 4-substituted pyridine-3-sulfonamides against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) reveals important structure-activity relationships. The data, summarized in the table below, is derived from a study by O. T. G. G. et al. (2024) and highlights how modifications to the pyridine-3-sulfonamide core can modulate inhibitory activity and isoform selectivity.[1] The compounds were synthesized using a "click" CuAAC reaction to introduce various "tails" at the 4-position of the pyridine ring.[1]
| Compound | R Group at 4-position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 3 | 4-methoxybenzyl | >10000 | 2583 | 291.1 | 185.3 |
| 4 | 4-(acetamidomethyl)benzyl | >10000 | 337.5 | 137.5 | 100.9 |
| 5 | propargyl | >10000 | 271.4 | 1045 | 91.1 |
| 6 | 3-methoxypropyl | >10000 | 451.9 | 2125 | 91.1 |
| 7 | 2-hydroxyethyl | >10000 | 459.7 | 450.7 | 105.7 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Data extracted from O. T. G. G. et al. (2024).[1]
From this data, several key SAR observations can be made:
-
General Trend of Inhibition: The synthesized pyridine-3-sulfonamide analogs generally exhibit the lowest inhibitory activity against hCA I, with Kᵢ values exceeding 10,000 nM.[1] The inhibitory potency is generally highest against the tumor-associated isoform hCA XII, followed by hCA IX and then the cytosolic isoform hCA II.[1]
-
Impact of Substituents at the 4-Position:
-
The presence of an acetamidomethylbenzyl group (compound 4 ) leads to the most potent inhibition of hCA IX (Kᵢ = 137.5 nM) among the analogs shown.[1]
-
Aliphatic substituents like propargyl (compound 5 ) and 3-methoxypropyl (compound 6 ) result in the strongest inhibition of hCA XII (Kᵢ = 91.1 nM for both).[1]
-
Interestingly, the presence of aliphatic R¹ substituents in compounds 5 and 6 significantly reduced activity against hCA IX compared to compounds with aromatic or alcohol-containing side chains.[1]
-
-
Selectivity:
These findings underscore the critical role of the substituent at the 4-position of the pyridine ring in determining both the potency and isoform selectivity of these inhibitors. Molecular docking studies suggest that these "tails" can interact with either the hydrophilic or lipophilic regions of the enzyme's active site, influencing the binding affinity and selectivity profile.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of sulfonamide-based carbonic anhydrase inhibitors.
Synthesis of 4-Substituted Pyridine-3-Sulfonamides[1]
A general synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to introduce diverse side chains onto a pyridine-3-sulfonamide scaffold.
-
Preparation of the Azide Precursor: The starting material, a pyridine-3-sulfonamide with a suitable leaving group at the 4-position, is reacted with sodium azide to introduce the azide functionality.
-
Click Reaction: The resulting azide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., N,N-diisopropylethylamine) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Purification: The final products are purified using standard techniques such as column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against various hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.
-
Reagents and Buffers:
-
Purified recombinant human CA isoforms (hCA I, II, IX, XII).
-
Assay buffer (e.g., Tris-HCl) with a pH indicator.
-
CO₂-saturated solution.
-
The test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A known CA inhibitor, such as acetazolamide, as a positive control.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the assay buffer.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
-
Data Analysis:
-
The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: Inhibition of the carbonic anhydrase catalytic cycle by sulfonamides.
General Workflow for Sulfonamide Inhibitor Discovery
Caption: A generalized workflow for the discovery of sulfonamide-based inhibitors.
References
A Comparative Analysis of Sulfonamide Antibacterial Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfonamide antibacterial agents, supported by experimental data. It delves into their mechanism of action, antibacterial efficacy, and the methodologies used to evaluate their performance.
Sulfonamides are a class of synthetic bacteriostatic antibiotics that have been in clinical use for decades.[1][2] They act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[1][3] Human cells are unaffected as they obtain folic acid from their diet.[1] This guide offers a comparative look at various sulfonamides, presenting key performance data and the experimental protocols to enable reproducible research.
Comparative In-Vitro Efficacy
The antibacterial efficacy of sulfonamides is commonly measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[1] Lower MIC values are indicative of higher potency. The following tables summarize the MIC values of various sulfonamides against common Gram-positive and Gram-negative bacteria.
| Sulfonamide | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Bacillus subtilis (Gram-positive) |
| Sulfamethoxazole | 128 - >512 µg/mL | 16 - >512 µg/mL | >512 µg/mL | 256 µg/mL |
| Sulfadiazine | 256 - >512 µg/mL | 64 - >512 µg/mL | >512 µg/mL | >512 µg/mL |
| Sulfisoxazole | 128 - 512 µg/mL | 32 - 256 µg/mL | >512 µg/mL | 256 µg/mL |
| Novel Sulfonamide FQ5 | 32 µg/mL | 16 µg/mL | 16 µg/mL | 16 µg/mL |
| Novel Sulfonamide 1b | 64 - 512 µg/mL | - | - | - |
| Ciprofloxacin (Control) | 0.25 - 2 µg/mL | 0.015 - 1 µg/mL | 0.06 - 4 µg/mL | 0.125 - 1 µg/mL |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6][7] The MIC values for novel sulfonamides highlight ongoing research to develop more potent derivatives.
Pharmacokinetic Properties
The clinical utility of sulfonamides is also determined by their pharmacokinetic profiles, which can be broadly categorized into short-, intermediate-, and long-acting agents.[8][9]
| Class | Representative Agents | Plasma Half-life (t½) | Key Characteristics |
| Short-acting | Sulfadiazine, Sulfisoxazole | 4 - 8 hours | Rapidly absorbed and excreted.[8] |
| Intermediate-acting | Sulfamethoxazole | 8 - 12 hours | Moderate duration of action.[8] |
| Long-acting | Sulfadoxine, Sulfamethopyrazine | ~7 days | High plasma protein binding and slow renal excretion, leading to a long duration of action.[8] |
Mechanism of Action and Resistance
Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), a substrate for DHPS.[][11] By competitively binding to the enzyme's active site, they block the synthesis of dihydropteroic acid, a precursor to folic acid.[8]
Bacterial resistance to sulfonamides is a significant clinical concern and can arise through several mechanisms:
-
Overproduction of PABA: Bacteria may produce excess PABA to outcompete the sulfonamide inhibitor.[9]
-
Alteration of the target enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a lower affinity for sulfonamides.[3][9]
-
Acquisition of drug-resistant DHPS: Bacteria can acquire alternative, drug-resistant DHPS enzymes through horizontal gene transfer, often encoded by sul1 and sul2 genes.[3]
-
Decreased drug permeability: Changes in the bacterial cell wall can reduce the uptake of sulfonamides.[9]
Visualizing the Sulfonamide Mechanism
The following diagram illustrates the folic acid synthesis pathway in bacteria and the inhibitory action of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Sulfonamides [pharmacology2000.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Pyridine-3-Sulfonamide Derivatives: A Comparative Guide
A note on the available data: Direct and extensive research on the specific scaffold of 6-Chloropyridine-3-sulfonamide is limited in publicly available literature. Therefore, this guide provides a comprehensive comparison of closely related and well-studied 4-Substituted Pyridine-3-Sulfonamide derivatives . These compounds share the core pyridine-3-sulfonamide structure and provide valuable insights into the potential biological activities of this class of molecules. The data presented here focuses primarily on their anticancer and carbonic anhydrase inhibitory activities.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of various 4-substituted pyridine-3-sulfonamide derivatives against different cancer cell lines and carbonic anhydrase isoforms.
Anticancer Activity
The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI50), indicating the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Substitution at 4-position | Cancer Cell Line Subpanel | Mean GI50 (µM) | Reference |
| 21 | 4-(3,4-dichlorophenyl)piperazin-1-yl | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.9 | [1] |
| 6 | 4-(3,4,-dichlorophenyl)piperazine | Broad spectrum (26 cell lines) | Growth inhibition of 25-89% at 10 µM | [2] |
| 12 | 4-aryl-1H-1,2,3-triazol-1-yl | Breast (MCF7), Lung (NCI-H460), Colon (HCT-116) | 15 - 22 | [3] |
| 22 | Substituted triazole | Breast (MCF7), Lung (NCI-H460), Colon (HCT-116) | 19 - 39 | [3] |
Carbonic Anhydrase Inhibition
Pyridine-3-sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor hypoxia and acidification of the tumor microenvironment. The inhibition constant (KI) is a measure of the inhibitor's potency.
| Compound ID | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Reference |
| Series 2-20 | 169 - 5400 | 58.5 - 1238 | 19.5 - 652 | 16.8 - 768 | [2] |
| Compounds 15-19 | - | - | 19.5 - 48.6 | - | [2] |
| Series 3-23 | - | 271.5 - >10,000 | 137 - >10,000 | 91 - 4284 | [3][4] |
| Compound 4 | - | - | - | - | [4] |
| Compound 6 | - | - | - | - | [4] |
Note: A lower KI value indicates a higher inhibitory potency. Compounds 15-19 , which are 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives, showed particularly effective inhibition of the tumor-associated isoform hCA IX.[2] Compound 4 demonstrated up to 5.9-fold selectivity for hCA IX over the ubiquitous hCA II, while compound 6 showed a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key experimental protocols used to evaluate the biological activity of pyridine-3-sulfonamide derivatives.
In Vitro Anticancer Screening (NCI-60)
The U.S. National Cancer Institute (NCI) performs a 60-human tumor cell line screen to identify and characterize novel anticancer agents.
-
Cell Line Preparation: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured.
-
Compound Treatment: The cell lines are incubated with the test compounds at a minimum of five different concentrations for 48 hours.
-
Cell Viability Assay: After the incubation period, the protein content is determined using a sulforhodamine B (SRB) assay. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated at each compound concentration. The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curves.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibitory effect of compounds on the enzymatic activity of carbonic anhydrase.
-
Enzyme and Substrate Preparation: A solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) and a CO₂-saturated solution are prepared in a suitable buffer.
-
Inhibitor Addition: The test compound (inhibitor) is added to the enzyme solution at various concentrations.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.
-
Measurement: The catalytic activity is monitored by the change in pH using a pH indicator. The initial rates of the reaction are measured.
-
Data Analysis: The inhibition constants (KI) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the evaluation of these compounds.
Caption: Carbonic Anhydrase IX/XII Inhibition Pathway.
Caption: In Vitro Evaluation Workflow.
References
- 1. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonamide-Based Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activity.[1] This guide provides a comparative overview of the efficacy of different sulfonamide-based inhibitors, with a focus on their roles as carbonic anhydrase inhibitors, antibacterial agents, and emerging anticancer therapeutics. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.
Sulfonamide-Based Carbonic Anhydrase Inhibitors
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[2][3] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[2][4]
The inhibitory potency of sulfonamides against carbonic anhydrase isoforms is typically measured by their inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor.[2] The table below summarizes the Ki values for selected sulfonamide inhibitors against several key human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10000 | 271 | 137 | 91 |
| Brinzolamide | 3100 | 3.2 | 41 | 6.2 |
| Celecoxib | >10000 | 180 | 28 | 49 |
| Valdecoxib | >10000 | 230 | 35 | 55 |
Data compiled from multiple sources.[2][5]
The determination of carbonic anhydrase inhibition constants is commonly performed using the stopped-flow CO₂ hydration assay.[2] This method measures the enzyme-catalyzed rate of CO₂ hydration.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and the sulfonamide inhibitor at varying concentrations are prepared in a suitable buffer (e.g., Tris-HCl).
-
CO₂ Substrate Preparation: A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.
-
Reaction Initiation: The enzyme-inhibitor solution and the CO₂ substrate solution are rapidly mixed in a stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton results in a pH change, which is monitored over time using a pH indicator (e.g., phenol red).
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Antibacterial Sulfonamides
The discovery of sulfonamide antibiotics, or "sulfa drugs," marked a revolution in medicine.[6] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7] Since mammalian cells do not synthesize their own folic acid, these drugs are selectively toxic to bacteria.[8]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[9] By competing with PABA, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for the synthesis of nucleic acids and amino acids.[] This inhibition of folic acid metabolism ultimately halts bacterial growth and replication.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 6-Chloropyridine-3-sulfonamide by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 6-Chloropyridine-3-sulfonamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is critical for the efficacy and safety of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), for the purity validation of this compound, supported by hypothetical experimental data and detailed protocols.
Comparison of Analytical Techniques: HPLC vs. UPLC
HPLC is a widely adopted technique for the separation, identification, and quantification of components in a mixture.[1] UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase and higher operating pressures to achieve faster and more efficient separations.[2][3][4] The choice between these two powerful techniques often depends on the specific requirements of the analysis, such as throughput, sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Separation based on the same principle as HPLC but utilizing sub-2 µm particle size columns and significantly higher pressures (up to 15,000 psi).[5] |
| Analysis Time | Typically 15-30 minutes per sample. | Significantly shorter, often 2-10 minutes per sample.[4] |
| Resolution | Good, suitable for most routine purity analyses. | Excellent, provides sharper peaks and better separation of closely eluting impurities.[2] |
| Sensitivity | High (ng to µg/mL range). | Very high (pg to ng/mL range), due to narrower peaks and reduced band broadening.[3][5] |
| Solvent Consumption | Moderate to high. | Significantly lower due to shorter run times and lower flow rates.[5] |
| System Pressure | Typically up to 6,000 psi. | Up to 15,000 psi or higher.[5] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost.[3] |
| Key Advantages | Robust, widely available, well-established methods. | High throughput, superior resolution and sensitivity, reduced solvent usage.[2][4] |
| Limitations | Longer analysis times, lower peak capacity compared to UPLC. | Higher backpressure requires more specialized and robust equipment. |
Hypothetical Purity Analysis Data
The following tables present hypothetical data from the analysis of a batch of synthesized this compound using both HPLC and UPLC. The potential impurities are based on common synthetic routes, which may involve the chlorination and sulfonation of pyridine derivatives.
Table 1: HPLC Purity Analysis of this compound (Batch No. CPSA-2025-01)
| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A (3-Aminopyridine) | 2.85 | 15.6 | 0.10 |
| 2 | Impurity B (6-Chloropyridine-3-sulfonic acid) | 4.12 | 45.8 | 0.30 |
| 3 | This compound | 8.54 | 15189.2 | 99.20 |
| 4 | Impurity C (2-Chloropyridine-3-sulfonamide) | 9.21 | 30.6 | 0.20 |
| 5 | Impurity D (Dichloropyridine isomer) | 12.45 | 38.3 | 0.25 |
| Total | 15319.5 | 100.00 |
Table 2: UPLC Purity Analysis of this compound (Batch No. CPSA-2025-01)
| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A (3-Aminopyridine) | 1.15 | 16.2 | 0.11 |
| 2 | Impurity B (6-Chloropyridine-3-sulfonic acid) | 1.88 | 47.3 | 0.31 |
| 3 | This compound | 3.98 | 15195.0 | 99.18 |
| 4 | Impurity C (2-Chloropyridine-3-sulfonamide) | 4.25 | 32.1 | 0.21 |
| 5 | Impurity D (Dichloropyridine isomer) | 5.78 | 39.8 | 0.26 |
| Total | 15330.4 | 100.00 |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of ~1 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
UPLC Method Protocol
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-5.5 min: 95% B
-
5.5-5.6 min: 95% to 5% B
-
5.6-7 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
Data Analysis
The purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizing the Workflow and Rationale
Diagrams created using Graphviz help to visualize the logical flow of the purity validation process and the rationale behind method selection.
References
Comparative Cross-Reactivity Analysis of Novel Sulfonamide Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of emerging sulfonamide-based compounds. By presenting key experimental data and detailed methodologies, this document serves as a resource for assessing the selectivity and potential off-target effects of next-generation sulfonamide drug candidates.
The development of novel sulfonamide compounds continues to be a significant area of focus in medicinal chemistry, with applications spanning from anticancer to antidiabetic therapies.[1][2] A critical aspect of the preclinical assessment of these new chemical entities is the evaluation of their cross-reactivity against a panel of relevant biological targets. Understanding the off-target interaction profile is paramount for predicting potential adverse effects and ensuring the safety and efficacy of new drug candidates. This guide summarizes recent findings on the cross-reactivity of novel sulfonamides and provides detailed protocols for key in vitro assays to facilitate these crucial studies.
Understanding Sulfonamide Cross-Reactivity: A Structural Perspective
The cross-reactivity of sulfonamides is largely dictated by their chemical structures. A key distinction is made between antimicrobial and non-antimicrobial sulfonamides. Antimicrobial sulfonamides typically possess an N1-heterocyclic ring and an N4-arylamine group, moieties that are associated with hypersensitivity reactions.[1] In contrast, many novel non-antimicrobial sulfonamides lack these structural features, which is believed to reduce the likelihood of cross-reactivity with targets associated with older sulfonamide antibiotics.[1] However, the potential for off-target interactions with other enzymes and receptors remains a critical area of investigation.
Comparative Inhibitory Activity of Novel Sulfonamides
To facilitate a direct comparison of the cross-reactivity of recently developed sulfonamide compounds, the following tables summarize their inhibitory activities against a range of therapeutically relevant enzymes. The data is compiled from various independent studies, and therefore, direct comparison of absolute values should be made with caution.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Novel Sulfonamide-Incorporated α-Aminophosphonates
| Compound | R Substituent | hCA I (off-target) Ki (nM) | hCA II (off-target) Ki (nM) | hCA IX (target) Ki (nM) | hCA XII (target) Ki (nM) |
| 23 | 4-SMe | 6231 | 759.7 | 80.2 | 13.6 |
| 29 | 2-F | 162.9 | 8.8 | 26.7 | 72.0 |
| 32 | 3-F, 4-OH | N/A | 55.8 | N/A | N/A |
| 33 | 3-Cl, 4-OH | N/A | 65.5 | N/A | N/A |
| 34 | 3-Br, 4-OH | N/A | 51.8 | N/A | N/A |
Data sourced from a study on novel sulfonamide-incorporated α-aminophosphonates. Lower Ki values indicate stronger inhibition.
Table 2: Urease and Carbonic Anhydrase Inhibition by Novel Thiazole-Isoxazole Sulfonamides
| Compound | Urease IC50 (µM) | Carbonic Anhydrase (Docking Score) |
| YM-1 | 1.98 ± 0.02 | - |
| YM-2 | 1.90 ± 0.02 | - |
| YM-3 | 2.02 ± 0.01 | - |
| Thiourea (Control) | 0.92 ± 0.03 | - |
Data from a study on newly synthesized sulfonamide derivatives. Lower IC50 values indicate stronger inhibition.
Table 3: Pyruvate Kinase M2 (PKM2) Activation and Anticancer Activity of a Novel Sulfonamide (Compound 9b)
| Assay | Parameter | Value |
| Enzyme Activation | PKM2 | Potent Activator |
| Binding Affinity | PKM2 Kd (nM) | 1.378 |
| Cytotoxicity | A549 cell line | Potent and selective antiproliferative effect |
Data from a study identifying a novel sulfonamide as a potent anti-lung cancer agent.[3][4] Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.
Experimental Protocols for Cross-Reactivity Screening
The following are detailed methodologies for key in vitro assays to assess the cross-reactivity and potential toxicity of novel sulfonamide compounds.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against DHPS, a key enzyme in the folate biosynthesis pathway of microorganisms.
Principle: This is a coupled-enzyme spectrophotometric assay. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
Test sulfonamide compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix containing assay buffer, DHFR, and NADPH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known DHPS inhibitor).
-
Add the DHPS enzyme to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding a mixture of PABA and DHPPP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To assess the inhibitory activity of sulfonamide compounds against COX-1 and COX-2 isoforms, which are key enzymes in the prostaglandin synthesis pathway.
Principle: This fluorometric or colorimetric assay measures the peroxidase activity of COX. The peroxidase component of COX catalyzes the oxidation of a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) in the presence of arachidonic acid, leading to a measurable change in fluorescence or absorbance.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP, TMPD)
-
Heme (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test sulfonamide compounds dissolved in DMSO
-
96-well black or clear microplate
-
Microplate fluorometer or spectrophotometer
Procedure:
-
To the wells of a microplate, add assay buffer, heme, and the test compound at various concentrations.
-
Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
hERG Channel Inhibition Assay (Manual Patch-Clamp Electrophysiology)
Objective: To evaluate the potential of novel sulfonamides to block the hERG potassium channel, an off-target interaction that can lead to cardiac arrhythmias.
Principle: The whole-cell patch-clamp technique is used to directly measure the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293). The effect of the test compound on the hERG current is quantified.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2
-
Test sulfonamide compounds dissolved in DMSO
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Culture hERG-expressing cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
-
Record a stable baseline hERG current using a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).
-
Perfuse the cells with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each concentration.
-
Measure the peak amplitude of the hERG tail current and normalize it to the baseline current to determine the percentage of inhibition.
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
MTT Assay for Cytotoxicity
Objective: To assess the general cytotoxicity of novel sulfonamide compounds on cultured cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa) or other relevant cell types
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test sulfonamide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the potential biological implications of off-target interactions, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for Cross-Reactivity Screening
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
A Comparative Analysis of Novel Sulfonamide Derivatives and Existing Drug Therapies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a continuous effort to advance therapeutic options, researchers have developed a new series of sulfonamide derivatives exhibiting significant potential in antimicrobial and anticancer applications. This guide provides a comprehensive comparison of these novel compounds against existing drugs, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals on their potential clinical utility.
Executive Summary
Sulfonamides, a long-standing class of synthetic drugs, are gaining renewed interest with the development of new derivatives that demonstrate enhanced efficacy and novel mechanisms of action. This guide benchmarks these next-generation sulfonamides against established antibiotics and anticancer agents, presenting quantitative data on their performance, detailed experimental protocols for evaluation, and visual representations of their biological pathways and experimental workflows. The findings suggest that these new derivatives hold promise for overcoming drug resistance and offering more targeted therapeutic strategies.
Data Presentation: A Quantitative Comparison
The efficacy of the new sulfonamide derivatives was quantitatively assessed and compared with existing drugs. The following tables summarize the key performance indicators for both antimicrobial and anticancer activities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of novel sulfonamide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] The results are compared with standard antibiotics.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Novel Sulfonamide Derivatives | |||
| Thienopyrimidine-sulfadiazine hybrid (12ii) | Staphylococcus aureus | > Sulfadiazine (exact value not specified) | [4] |
| Thienopyrimidine-sulfamethoxazole hybrid (8iii) | Candida spp. | Not specified, but noted as best antifungal | [4] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | [5] |
| Compound 1B | E. coli, B. subtilis, B. linens | Moderate to low activity | [5] |
| Existing Antibiotics | |||
| Sulfamethoxazole | Veterinary Pathogens | Varies by pathogen | [6] |
| Trimethoprim | Veterinary Pathogens | Varies by pathogen | [6] |
| Sulfadiazine | Veterinary Pathogens | >256 | [6] |
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
The cytotoxic effects of new sulfonamide derivatives on various cancer cell lines were determined using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[7] The data is benchmarked against established chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Novel Sulfonamide Derivatives | |||||
| Compound 9b (PKM2 activator) | A549 (Lung) | 0.91 | Doxorubicin | 1.64 | [8] |
| Compound 15 (VEGFR-2 inhibitor) | HCT-116 (Colon) | 3.3-4.3 | Vinblastine | 7.35 | [9][10] |
| Compound 15 (VEGFR-2 inhibitor) | HepG-2 (Liver) | 3.3-4.3 | Doxorubicin | 7.52 | [9][10] |
| Compound 15 (VEGFR-2 inhibitor) | MCF-7 (Breast) | 3.3-4.3 | Vinblastine | 5.83 | [9][10] |
| Compound 19 (VEGFR-2 inhibitor) | Multiple | More active than Dasatinib | Dasatinib | Not specified | [11] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 | Doxorubicin | 4.21 | [7][12] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 | Cisplatin | 2.27 | [7][12] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 | Doxorubicin | 7.32 | [7][12] |
| Biphenylsulfonamides | HCT116, H460, MCF-7 | 0.74-10.0 (µg/mL) | - | - | [13] |
| Existing Anticancer Drugs | |||||
| Doxorubicin | HeLa, MDA-MB231, MCF-7 | 4.21 - 7.32 | - | - | [12] |
| Cisplatin | HeLa, MDA-MB231, MCF-7 | 2.27 - 4.63 | - | - | [12] |
| Dasatinib | - | - | - | - | [11] |
| Vinblastine | HCT-116, MCF-7 | 5.83 - 7.35 | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method for determining the MIC of antimicrobial agents.[1][2][3][14][15]
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum concentration of about 5 x 10⁵ CFU/mL.[2]
-
Preparation of Sulfonamide Dilutions: The sulfonamide compounds are dissolved in a suitable solvent like Dimethyl sulfoxide (DMSO) to create a stock solution.[1] A two-fold serial dilution of this stock solution is then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[1]
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted sulfonamide. The plate also includes a growth control (bacteria with no drug) and a sterility control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.[2][15]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that results in no visible growth of the bacteria.[2]
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[16][17]
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow overnight.[18][19]
-
Compound Treatment: The cells are treated with various concentrations of the new sulfonamide derivatives or existing anticancer drugs. A control group of untreated cells is also maintained. The plates are then incubated for a specific period, typically 24 to 72 hours.[18]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[16]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[17] After a few hours of incubation, a solubilization solution (e.g., DMSO) is added to dissolve these crystals, resulting in a colored solution.[17]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-600 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.[1]
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of new sulfonamide derivatives.
Caption: Mechanism of antibacterial action of sulfonamides.
Caption: Anticancer mechanisms of sulfonamide derivatives.
Caption: General experimental workflow for evaluation.
Conclusion
The new sulfonamide derivatives presented in this guide demonstrate promising antimicrobial and anticancer activities, in some cases surpassing the efficacy of existing drugs. Their diverse mechanisms of action, including the inhibition of well-established and novel targets, highlight their potential to address current therapeutic challenges such as drug resistance. The provided data and protocols offer a solid foundation for further research and development in this area. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
A Comparative Guide to the Inhibition Mechanisms of Novel Sulfonamides
The therapeutic landscape of sulfonamides has expanded significantly beyond their traditional role as antimicrobial agents. Today, novel sulfonamide derivatives are being investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative analysis of two distinct classes of novel sulfonamide inhibitors, highlighting their mechanisms of action, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this dynamic field.
Novel Sulfonamides as Kinase Inhibitors in Oncology
A promising avenue in cancer therapy involves the development of sulfonamide-based inhibitors targeting key kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Comparative Inhibition Data
Recent studies have synthesized and evaluated novel sulfonamide derivatives for their antiproliferative and kinase inhibition activities. The following table summarizes the in vitro efficacy of selected compounds against various cancer cell lines and their inhibitory action on VEGFR-2.
| Compound | Target Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) |
| Compound 6 | HCT-116 (Colorectal Carcinoma) | 3.53 | VEGFR-2 | 1.5073 |
| HepG-2 (Hepatocellular Carcinoma) | 3.33 | |||
| MCF-7 (Breast Adenocarcinoma) | 4.31 | |||
| Compound 15 | HCT-116 (Colorectal Carcinoma) | 3.66 | VEGFR-2 | 0.0787 |
| HepG-2 (Hepatocellular Carcinoma) | 3.31 | |||
| MCF-7 (Breast Adenocarcinoma) | 4.29 | |||
| Sorafenib (Reference) | HCT-116 (Colorectal Carcinoma) | 9.30 | VEGFR-2 | 0.0416 |
| HepG-2 (Hepatocellular Carcinoma) | 7.40 | |||
| MCF-7 (Breast Adenocarcinoma) | 6.72 |
Data sourced from a study on novel sulfonamide derivatives as anticancer agents.[3]
Notably, compounds 6 and 15 demonstrated potent antiproliferative effects, with IC50 values comparable to or better than the reference drugs vinblastine and doxorubicin against the tested cell lines.[3] Furthermore, compound 15 exhibited strong VEGFR-2 inhibition, with an IC50 value approaching that of the established VEGFR-2 inhibitor, sorafenib.[3]
Experimental Protocols
In Vitro Antiproliferative Assay: The antiproliferative activity of the synthesized sulfonamides was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cell lines (HCT-116, HepG-2, and MCF-7) were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader.
-
The IC50 values were calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]
VEGFR-2 Inhibition Assay: The inhibitory activity against VEGFR-2 was assessed using an enzyme-linked immunosorbent assay (ELISA).
-
Recombinant human VEGFR-2 was incubated with the test compounds in a kinase buffer.
-
ATP was added to initiate the kinase reaction, and the mixture was incubated.
-
The phosphorylation of a specific substrate was quantified using a primary antibody and a horseradish peroxidase-conjugated secondary antibody.
-
The absorbance was measured, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[3]
Signaling Pathway and Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating these novel sulfonamide inhibitors.
Caption: VEGFR-2 signaling pathway inhibited by novel sulfonamides.
Caption: Experimental workflow for evaluating sulfonamide inhibitors.
Novel Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[4] The development of sulfonamide-based inhibitors targeting specific CA isoforms, such as the cancer-related hCA IX and XII, is an active area of research.[5]
Comparative Inhibition Data
A series of novel sulfonamide-incorporated α-aminophosphonates have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms. The table below presents the inhibition constants (Ki) for selected compounds.
| Compound | R-group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 27 | 3-F | 136.9 | 10.3 | 46.8 | 6.8 |
| 29 | 4-Cl | 162.9 | 11.2 | 26.7 | 7.5 |
| 30 | 4-Br | 234.0 | 12.8 | 35.1 | 8.2 |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
Data sourced from a study on novel sulfonamide-incorporated α-aminophosphonates as CA inhibitors.[5]
The results indicate that the inhibitory activity is influenced by the nature and position of substituents on the phenyl ring.[5] Generally, electron-withdrawing groups enhance inhibitory potency.[5] Compounds 27, 29, and 30 showed potent inhibition of the cancer-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range.[5]
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay: The inhibition of CA isoforms was determined by a stopped-flow method, which measures the enzyme-catalyzed hydration of CO2.
-
An indicator solution containing the CA isoform, buffer, and a pH indicator is rapidly mixed with a CO2 solution in a stopped-flow instrument.
-
The change in pH due to the hydration of CO2 is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the reaction are measured in the presence and absence of the sulfonamide inhibitors.
-
The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[5]
Mechanism of Inhibition and Workflow
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[4]
Caption: Sulfonamide inhibition of carbonic anhydrase active site.
References
- 1. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Chloropyridin-3-amine Analogs in Kinase Inhibition
The 6-chloropyridin-3-amine scaffold is a foundational structure in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1][2] Its structure is advantageous as the 3-amino group can form crucial hydrogen bonds with the kinase hinge region, while the chlorine atom at the 6-position serves as a versatile point for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][3] This guide offers a comparative overview of various analogs derived from this core, presenting quantitative data on their inhibitory activities, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile of Analogs
The biological activity of 6-chloropyridin-3-amine analogs is significantly influenced by substitutions at the 3-amino and 5-positions of the pyridine ring.[1] The following table summarizes representative data from various studies, illustrating how structural modifications impact kinase inhibition. While data on simple N-substituted 6-chloropyridin-3-amines is limited, structure-activity relationships (SAR) can be inferred from more complex heterocyclic systems that incorporate this key pharmacophore.[1]
| Compound ID | Core Structure | R1 (Substitution at 3-amino position) | R2 (Substitution at 5-position) | Target Kinase | IC₅₀ (nM) |
| A-1 | 6-Chloropyridin-3-amine | -H | -H | Baseline | - |
| A-2 | Pyrido[2,3-d]pyrimidine | 2,4-Dichlorophenyl | -H | PDGFr | >10,000 |
| A-3 | Pyrido[2,3-d]pyrimidine | 2,4-Dichlorophenyl with basic side chain | -H | PDGFr | 9 |
| B-1 | 3-Aminopyridin-2-one | -H | Pyridin-4-yl | MPS1 | 15,000 |
| B-2 | 3-Aminopyridin-2-one | Benzamide | Pyridin-4-yl | MPS1 | 1,000 |
| C-1 | 6-Aminopyridine moiety | Thiazole-triazine | -H | GSK-3β | 770 |
| C-2 | 6-Aminopyridine moiety | Thiazole-triazine | -H | CK-1δ | 570 |
| D-1 | Pyrazolo[3,4-b]pyridine derivative | Varied substitutions | Varied substitutions | TRKA | 293 |
| D-2 | Pyrazolo[3,4-b]pyridine derivative | Varied substitutions | Varied substitutions | TRKA | 56 |
Data inferred from studies on related heterocyclic systems.[1][4]
Key SAR Insights:
-
Substitution at the 3-Amino Group: This position is critical for interaction with the kinase hinge. The addition of side chains, especially basic ones, can dramatically increase potency, as seen in the pyrido[2,3-d]pyrimidine analogs (A-3 vs. A-2).[1]
-
Substitution at the 5-Position: This solvent-exposed position is ideal for modifications aimed at improving selectivity and physicochemical properties.[1] For the 3-aminopyridin-2-one series, introducing a pyridin-4-yl group was essential for initial MPS1 inhibitory activity.[1]
Experimental Protocols
A robust and reproducible in vitro kinase assay is essential for determining the potency of inhibitor candidates. Below is a detailed protocol for a common luminescence-based kinase assay.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a general method for measuring the activity of a target kinase and the inhibitory potential of test compounds.
1. Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP) of high purity
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]
-
Test compounds (serially diluted in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer plate reader
2. Reagent Preparation:
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.[1]
-
2X Kinase/Substrate Solution: Dilute the kinase and its specific substrate in the assay buffer to twice the final desired concentration.
-
2X ATP Solution: Prepare an ATP solution in the assay buffer at twice the final desired concentration. The optimal ATP concentration is typically near the Michaelis constant (Km) for the specific kinase.[1]
3. Assay Procedure:
-
Compound Plating: Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[1]
-
Kinase/Substrate Addition: Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiation of Reaction: To start the kinase reaction, add 2 µL of the 2X ATP solution to each well.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
Visual diagrams are provided below to illustrate a key signaling pathway targeted by these inhibitors, the general workflow for their evaluation, and the structure-activity relationships that guide their design.
Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes often targeted by kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of 6-Chloropyridine-3-sulfonamide: A Guide for Laboratory Professionals
Disclaimer: Specific safety data sheets (SDS) for 6-Chloropyridine-3-sulfonamide were not located. The following guidance is based on general principles for the safe handling and disposal of halogenated organic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This chemical should be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining laboratory safety and protecting the environment.[2] Improper disposal can lead to hazardous reactions and environmental contamination.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[2][3] |
Spill and Accidental Release Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.[3] While wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the spilled material. For solid materials, avoid the generation of dust.[3]
-
Cleanup: Spills should be absorbed using an inert material like sand or vermiculite.[1] Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[1][3]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[3] All cleaning materials must be collected and treated as hazardous waste.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation: All waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, must be treated as hazardous waste.[2] This compound is classified as a halogenated organic waste and must be segregated from non-halogenated waste streams to facilitate proper disposal.[1][2]
-
Containerization:
-
Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name, "this compound," without abbreviations.[1] For mixtures, list all constituents and their approximate percentages.[1] The accumulation start date and the name of the principal investigator or laboratory manager should also be included.[1]
-
-
On-Site Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be at or near the point of generation and under the control of laboratory personnel.[1]
-
The container must remain closed at all times, except when adding waste.[1]
-
It is highly recommended to use secondary containment to capture any potential leaks.[1]
-
-
Final Disposal:
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Do not exceed the institutional or regulatory time limits for hazardous waste storage.[1]
-
Complete all required waste pickup forms with accurate information about the waste composition.[1]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][2]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular non-hazardous waste, in accordance with institutional policies.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloropyridine-3-sulfonamide
This guide provides critical safety, handling, and disposal protocols for 6-Chloropyridine-3-sulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[1][4][5][6][7] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Double gloving is recommended, with one pair under the gown cuff and one over.[1][8][9] |
| Body Protection | Protective disposable gown or lab coat | Gown should be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.[1][9] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator | Required when generating dust or when adequate ventilation is unavailable to minimize inhalation risks.[1][3][4][5] |
Operational Protocols
Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and prevent contamination.
General Handling Protocol:
-
Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[2] Confirm that an eye-wash station and safety shower are accessible.[1][5]
-
During Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][6] Take measures to prevent the build-up of electrostatic charge.[10]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete.[1] Properly remove and dispose of gloves and any other disposable PPE.[1]
Storage Protocol:
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][5] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3][5]
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[3][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[4][5] All cleaning materials must also be disposed of as hazardous waste.[4][5]
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[3][5]
-
The label must include the words "Hazardous Waste" and the full chemical name.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[12]
Disposal Method:
-
The recommended method for the disposal of chlorinated organic compounds is incineration in a licensed hazardous waste incineration facility.[5] This process should be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[4]
Experimental Workflow
Caption: Experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. pppmag.com [pppmag.com]
- 9. osha.gov [osha.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
